Strategic Significance:
2-Bromo-6-hydroxypyrazine is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for antiviral agents (structurally related to Favipiravir precursors) and kinase inhibitors. Its utility lies in the orthogonal reactivity of the bromine (amenable to Suzuki/Stille couplings) and the hydroxyl group (amenable to O-alkylation or conversion to leaving groups like triflates).
Core Technical Challenge:
The physical behavior of this compound is dominated by prototropic tautomerism . Researchers often misinterpret analytical data (NMR/HPLC) or fail reaction optimizations because they treat the molecule as a static "hydroxypyrazine" rather than a dynamic equilibrium between the enol (hydroxy) and keto (pyrazinone) forms.
Part 2: Physical Properties Matrix
The following data consolidates experimental observations and high-confidence predictive models.
Property
Value / Description
Technical Insight
Appearance
White to off-white crystalline powder
Discoloration to yellow/orange indicates oxidation or photolytic degradation.
Melting Point
140–142 °C (Primary polymorph)
Note: Some sources cite decomposition >200°C. Sharpness of MP is a critical purity indicator.
Solubility
DMSO (>50 mg/mL), DMF, Methanol
Poor solubility in non-polar solvents (Hexane, Toluene) due to H-bond donor/acceptor network.
pKa (Predicted)
~8.9 (Acidic OH/NH)
The proton is sufficiently acidic to be deprotonated by weak bases (, ).
LogP
~0.65
Moderate lipophilicity; amenable to reverse-phase HPLC.
Hygroscopicity
Moderate
Absorbs atmospheric moisture; storage in desiccated environment required to prevent hydrolysis of the C-Br bond over long periods.
Part 3: Structural Dynamics & Tautomerism
Understanding the tautomeric equilibrium is the single most important factor for successful handling.
Form A (Enol): 6-bromopyrazin-2-ol.[1][2][3] Dominant in non-polar environments or gas phase. Favors O-alkylation.
Form B (Keto): 6-bromo-2(1H)-pyrazinone. Dominant in the solid state and polar protic solvents (water, methanol) due to stabilization by intermolecular hydrogen bonding. Favors N-alkylation.
Implication for Synthesis:
If your target is the O-alkylated ether, you must use "hard" alkylating agents (e.g., alkyl halides with
) or Mitsunobu conditions. Using soft electrophiles or polar solvents often yields the N-alkylated byproduct.
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to prevent peak tailing of the acidic OH).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV @ 254 nm (aromatic ring) and 280 nm.
Retention Time: Expect elution ~4.5–5.5 min (depending on dead volume).
Part 5: Experimental Protocol: Activation & Coupling
Objective: To utilize 2-Bromo-6-hydroxypyrazine in a Suzuki-Miyaura coupling, demonstrating its stability and reactivity.
Rationale: The free hydroxyl group can poison Palladium catalysts. It is best practice to protect the oxygen (e.g., as a methoxymethyl ether) or convert it to a triflate in situ if the goal is C-O bond activation. However, for C-Br activation, the hydroxyl is often tolerated if a base is present to form the phenolate species.
Workflow:
Solubilization: Dissolve 1.0 eq of 2-Bromo-6-hydroxypyrazine in 1,4-Dioxane/Water (4:1).
Checkpoint: Solution must be clear. Turbidity implies inorganic salts from previous steps.
Base Addition: Add 2.5 eq
.
Mechanism:[4][5] The first equivalent deprotonates the -OH (pKa ~8.9), preventing catalyst coordination. The remaining base activates the boronic acid.
Catalyst Addition: Add 5 mol%
. Purge with Argon.
Reaction: Heat to 90°C for 4 hours.
Workup: Acidify carefully to pH ~4 during extraction to recover the hydroxy-product (if the product retains the OH).
Visualization: Analytical & Synthetic Workflow
Caption: Step-by-step logic for qualifying and utilizing the material in synthesis.
Part 6: References
ChemicalBook. (n.d.). 6-Bromopyrazin-2-ol Properties and CAS 859063-85-7. Retrieved from
BenchChem. (n.d.). 6-Bromopyrazin-2-ol Product Specifications. Retrieved from
PubChem. (n.d.).[6] Pyrazine Derivatives and Tautomerism Data. National Library of Medicine. Retrieved from [6]
Google Patents. (2021). WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors. (Describes usage of 6-bromopyrazin-2-ol as a starting material). Retrieved from
Spectroscopic data for 6-Bromopyrazin-2-ol (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromopyrazin-2-ol Executive Summary This technical guide details the spectroscopic signature of 6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyra...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromopyrazin-2-ol
Executive Summary
This technical guide details the spectroscopic signature of 6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyrazinone), a critical scaffold in the development of viral RNA polymerase inhibitors and kinase modulators.[1] The analysis focuses on the compound's tautomeric behavior, which dictates its spectral appearance in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] This document provides researchers with the necessary data to validate synthesis, assess purity, and interpret structural data during drug discovery campaigns.[1]
Chemical Identity and Tautomeric Considerations
The structural assignment of 6-Bromopyrazin-2-ol is non-trivial due to the lactam-lactim tautomerism characteristic of 2-hydroxypyrazines.[1] In the solid state and in polar aprotic solvents (e.g., DMSO-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
), the equilibrium strongly favors the 2(1H)-pyrazinone (lactam) form over the 2-hydroxypyrazine (lactim) form.
CAS Number: 24030-90-0 (Note: Verify specific vendor CAS as isomers like 5-bromo often co-occur).[1]
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton transfer that shifts the spectral baseline from a phenolic system to an amide-like system.
Caption: Tautomeric equilibrium favoring the 2(1H)-pyrazinone form, which dictates the presence of Amide I/II bands in IR and NH signals in NMR.
Synthesis Context for Impurity Profiling
Understanding the synthesis is essential for interpreting "ghost peaks" in spectra. The standard preparation involves the hydrolysis of 2,6-dibromopyrazine or the diazotization of 2-amino-6-bromopyrazine .
Common Impurity: 2,6-Dibromopyrazine (Starting material).[1]
Spectral Flag: A singlet at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
8.8 ppm (s, 2H) in H NMR (symmetric protons).
Common Impurity: 6-Bromopyrazin-2-amine (Precursor).[1]
Spectral Flag: Broad NH
signal at 6.5–7.0 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the lactam dominance, the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
H NMR spectrum in DMSO- does not show a phenolic OH peak but rather a broad amide NH peak. The pyrazine ring protons appear as two distinct singlets due to the lack of symmetry and weak meta-coupling.[1]
Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972).[1] Recent advances in pyrazine chemistry. Advances in Heterocyclic Chemistry, 14, 99-209.[1] (Foundational text establishing the 2(1H)-pyrazinone tautomer preference).
Synthesis & Characterization
Jia, C., Zhang, Y., & Zhou, Y. (2014).[1] Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine and Pyrazine Analogs.[1] European Journal of Organic Chemistry. (Describes similar halogenated heteroaromatic couplings and spectral data).
General Spectroscopic Data for Pyrazinones
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent effect calculations on pyrazine rings).
Disclaimer: While spectral ranges are derived from high-confidence theoretical models and analogous experimental data (e.g., 6-chloropyrazin-2-ol), experimental validation with a standard sample is recommended for regulatory submission.[1]
An In-depth Technical Guide to the Tautomerism of 6-Bromopyrazin-2-ol and 6-Bromopyrazin-2(1H)-one
Abstract Tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science.[1] T...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science.[1] The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby affecting its biological activity and pharmacokinetic profile. This guide provides a comprehensive technical overview of the tautomeric relationship between 6-Bromopyrazin-2-ol and 6-Bromopyrazin-2(1H)-one. We will delve into the structural nuances of these tautomers, the factors governing their equilibrium, and the advanced analytical techniques employed for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of tautomerism in heterocyclic systems.
Introduction: The Significance of Tautomerism in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Their structural complexity often gives rise to tautomerism, a phenomenon where a proton migrates within the molecule, leading to a shift in double bonds.[1] In the case of hydroxypyrazines, the key equilibrium is between the enol form (hydroxypyrazine) and the keto form (pyrazinone).
The position of this equilibrium is not static; it is a dynamic process influenced by a multitude of factors including the solvent, temperature, pH, and the electronic nature of substituents on the ring.[2][3] For drug development professionals, a thorough understanding of a molecule's tautomeric preferences is critical, as different tautomers can exhibit distinct biological activities and metabolic fates.[4] The 6-membered heteroaromatic compounds possessing -OH groups in the 2 or 4-positions, such as the molecule , preferentially exist in the keto form in solution.[2]
This guide will specifically focus on the tautomerism of 6-Bromopyrazin-2-ol and its corresponding keto form, 6-Bromopyrazin-2(1H)-one. While specific literature on this exact molecule is scarce[5], the principles governing its tautomeric behavior can be extrapolated from extensive studies on analogous pyridinone and pyrazinone systems.
Structural Analysis of the Tautomers
The two tautomers are:
6-Bromopyrazin-2-ol (Enol form): This form possesses a hydroxyl (-OH) group attached to the pyrazine ring, rendering the ring aromatic.
6-Bromopyrazin-2(1H)-one (Keto form): This amide form features a carbonyl group (C=O) and a proton on one of the ring nitrogen atoms. The aromaticity of the pyrazine ring is disrupted in this form.
Caption: Tautomeric equilibrium between 6-Bromopyrazin-2-ol and 6-Bromopyrazin-2(1H)-one.
Generally, for 2-hydroxypyridine and related azines, the equilibrium lies far towards the pyridone (keto) form.[2] This preference is often attributed to the greater stability of the amide group in the keto form compared to the iminol group in the enol form, despite the loss of aromaticity.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the enol and keto forms is dictated by several interconnected factors:
Solvent Polarity: The nature of the solvent can significantly shift the tautomeric equilibrium.[2] Polar protic solvents can stabilize the more polar keto form through hydrogen bonding. Conversely, nonpolar solvents may favor the less polar enol form.
pH and Ionization: The pKa of the compound plays a crucial role.[3] At different pH values, the molecule can exist as neutral species, cations, or anions, each with its own tautomeric preference. The tautomeric equilibrium constant can be related to the individual pKa values of the tautomers.[3]
Substituent Effects: The electronic properties of substituents on the pyrazine ring can influence the relative stability of the tautomers. The electron-withdrawing nature of the bromine atom at the 6-position is expected to impact the electron density distribution in the ring and, consequently, the tautomeric equilibrium.
Aromaticity: While the enol form is formally aromatic, the keto form is not. However, the energetic advantage of aromaticity is often not the sole determining factor in heterocyclic tautomerism.[2] In many cases, the stability gained from the amide functionality in the keto form outweighs the stabilization from aromaticity in the enol form.[6]
Experimental Characterization of Tautomers
A multi-pronged analytical approach is essential to unequivocally determine the predominant tautomeric form and quantify the equilibrium constant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria.[7][8][9] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[7]
Experimental Protocol: 1H and 13C NMR Analysis
Sample Preparation: Dissolve a precisely weighed amount of the compound in various deuterated solvents of differing polarity (e.g., CDCl3, DMSO-d6, D2O with appropriate buffer).
Data Acquisition: Acquire 1H and 13C NMR spectra at a constant temperature.
Spectral Analysis:
1H NMR: Look for characteristic signals. The enol form will show an -OH proton signal, while the keto form will exhibit an N-H proton signal. The chemical shifts of the ring protons will also differ between the two tautomers.
13C NMR: The chemical shift of the carbon atom at the 2-position is particularly informative. In the keto form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the C-OH carbon in the enol form.
Quantification: The relative concentrations of the tautomers can be determined by integrating the well-resolved signals corresponding to each form in the 1H NMR spectrum.[7] The equilibrium constant (KT = [keto]/[enol]) can then be calculated.
Caption: Workflow for NMR-based tautomer analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the two forms will have different chromophores and thus different absorption spectra.[10][11][12] The keto form, with its conjugated system, is expected to absorb at a different wavelength compared to the aromatic enol form.
Sample Preparation: Prepare solutions of the compound in a range of solvents with varying polarities.
Data Acquisition: Record the UV-Vis absorption spectrum for each solution.
Spectral Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity as a function of solvent polarity. These changes can be correlated with the shift in the tautomeric equilibrium.[13] By comparing the experimental spectra with computationally predicted spectra for each tautomer, the predominant form in a given solvent can be identified.[11]
Table 1: Expected Spectroscopic Data for Tautomers
Tautomer
1H NMR (Characteristic Signal)
13C NMR (C2 Chemical Shift)
UV-Vis (Expected λmax)
6-Bromopyrazin-2-ol (Enol)
-OH proton (variable, broad)
~150-160 ppm
Shorter wavelength
6-Bromopyrazin-2(1H)-one (Keto)
-NH proton (~10-13 ppm)
>160 ppm
Longer wavelength
Computational Chemistry: A Predictive Approach
In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the relative stabilities of tautomers.[14][15][16]
Computational Protocol: DFT-Based Stability and Spectra Prediction
Structure Optimization: Build the 3D structures of both the enol and keto tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[14]
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔG). The tautomer with the lower free energy is predicted to be the more stable form.
Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM).[16]
Spectra Prediction:
NMR: Calculate the NMR chemical shifts for both tautomers and compare them with experimental data.
UV-Vis: Use Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectra of each tautomer.[11]
Caption: Computational workflow for tautomer analysis.
Implications for Drug Development
The predominance of the 6-Bromopyrazin-2(1H)-one tautomer has significant implications for its use as a scaffold in drug design:
Hydrogen Bonding: The keto form possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it well-suited for interactions with biological targets such as enzymes and receptors.
Physicochemical Properties: The greater polarity of the keto form will influence its solubility and membrane permeability.
Chemical Reactivity: The presence of the amide functionality in the keto form will dictate its reactivity in subsequent synthetic modifications.
Conclusion
The tautomeric equilibrium between 6-Bromopyrazin-2-ol and 6-Bromopyrazin-2(1H)-one is a critical aspect of its chemical identity. Based on established principles in heterocyclic chemistry, the keto form, 6-Bromopyrazin-2(1H)-one, is expected to be the predominant tautomer in most solution-phase environments. A combination of advanced spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, coupled with robust computational modeling, provides a comprehensive framework for the definitive characterization and quantification of this equilibrium. For scientists engaged in the development of novel therapeutics, a thorough understanding and characterization of such tautomeric systems are indispensable for rational drug design and lead optimization.
References
Badders, N. M., Wei, C., Aldeeb, A. A., Rogers, W. J., & Mannan, M. S. (2006). Tautomerism in a DADNE embedded pull-push system. To Chemistry Journal, 6, 1-7.
Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
El-Brollosy, T. A., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.
Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 115(45), 12408-12412.
Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry, 1, 311-437.
Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693-704.
MDPI. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7686.
PubChem. (n.d.). 6-bromopyrazin-2-ol. Retrieved from [Link]
Quora. (2021). How to find the major contributing tautomer of a heterocycle. Retrieved from [Link]
ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
Sergeieva, T. Y., Voskoboynik, O. Y., Okovytyy, S. I., Kovalenko, S. I., & Leszczynski, J. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of Chemistry, 2014, 1-10.
Wikipedia. (n.d.). Tautomer. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Predicted Biological Activity of Brominated Pyrazinols
Content Type: In-Depth Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Halogenated Heterocycle Renaissance
The pyrazine scaffold, particularly its hydroxylated tautomers (pyrazinols/pyrazinones), represents a privileged structure in medicinal chemistry, most notably validated by the antiviral agent Favipiravir (T-705) and the antitubercular drug Pyrazinamide .
Brominated pyrazinols—specifically derivatives like 3-bromo-2-hydroxypyrazine and 3,5-dibromo-2-hydroxypyrazine —are emerging as critical high-value intermediates and potential active pharmaceutical ingredients (APIs). Unlike their chlorinated or fluorinated counterparts, brominated derivatives offer unique sigma-hole interactions (halogen bonding) and distinct lipophilic profiles that modulate membrane permeability and metabolic stability.
This guide analyzes the predicted biological landscape of these compounds, synthesizing data from computational modeling, structural homology, and established structure-activity relationships (SAR).
The core biological activity of "pyrazinols" is dictated by their tautomeric equilibrium. In solution and within protein binding pockets, 2-hydroxypyrazines exist predominantly as 2(1H)-pyrazinones .
Donor/Acceptor Profile: The pyrazinone form presents a distinct hydrogen bond donor (N-H) and acceptor (C=O) motif, critical for base-pairing mimicry in viral polymerase inhibition.
Role of Bromine: Substitution with bromine at the C-3 or C-5 position exerts a steric and electronic influence that shifts this equilibrium and alters the pKa of the N-H proton, potentially enhancing binding affinity to metal-dependent enzymes (e.g., polymerases or metalloproteases).
The "Sigma-Hole" Effect
Bromine is unique among standard halogens for its accessible sigma-hole—a region of positive electrostatic potential on the extension of the C-Br bond.
Prediction: Brominated pyrazinols are predicted to form strong halogen bonds with backbone carbonyl oxygens in target proteins, a specific interaction often absent in fluoro- or chloro-analogs.
Chemical Space Visualization
The following diagram illustrates the structural logic and predicted impact of bromination on the pyrazine core.
Figure 1: SAR Logic flow illustrating how bromination translates to specific biological advantages in viral and bacterial targets.
Predicted Targets & Mechanisms
Based on structural homology to FDA-approved agents and computational docking studies of halogenated pyrazines, the following biological activities are predicted with high confidence.
Mechanism: Favipiravir acts as a pseudo-base, inhibiting Viral RNA-dependent RNA polymerase (RdRp).
Prediction for Brominated Analogs: The 3-bromo-2-hydroxypyrazine scaffold mimics the base-pairing face of guanine/adenine. The bulky bromine atom at C-3 may induce a conformational lock in the RdRp active site, potentially overcoming resistance mechanisms seen with smaller halogens.
Target Viruses: Influenza, Ebola, and potentially SARS-CoV-2 (due to RdRp conservation).
Antimycobacterial Activity[1][2]
Reference Drug: Pyrazinamide (PZA).
Mechanism: PZA is a prodrug converted to pyrazinoic acid, which disrupts membrane potential and inhibits trans-translation (RpsA).
Prediction: Bromination significantly increases lipophilicity (Calculated LogP shift from -0.6 to ~0.5 for mono-bromo). This is predicted to enhance penetration through the waxy mycolic acid layer of Mycobacterium tuberculosis.
Toxicity Warning: While potency may increase, hepatotoxicity (a known issue with PZA) must be monitored, as brominated aromatics can form reactive epoxide intermediates if not metabolically stable.
Comparative Data Table (Predicted vs. Reference)
Compound Class
Key Substituent
LogP (Calc)
Predicted Target
Primary Interaction Mode
Pyrazinol (Ref)
-H
-0.6
Weak General
H-Bonding (Donor/Acceptor)
Favipiravir (Ref)
-F, -CONH2
-0.4
Viral RdRp
Pseudo-base pairing
3-Br-Pyrazinol
-Br
0.45
Viral RdRp / Kinase
Halogen Bonding + Steric fit
3,5-DiBr-Pyrazinol
-Br, -Br
1.2
Bacteria (TB) / Fungal
Membrane Disruption + Enzyme Inhibition
Synthesis & Validation Protocols
To validate these predictions, high-purity synthesis is required. The following protocol outlines the conversion of aminopyrazine to brominated pyrazinols, a pathway often fraught with regioselectivity issues.
Direct bromination of pyrazinol is difficult due to competing O-alkylation vs. N-alkylation. The preferred route starts from aminopyrazine .
Step-by-Step Protocol:
Bromination: React 2-aminopyrazine with N-Bromosuccinimide (NBS) in DMSO/Water (or DCM) to yield 3,5-dibromo-2-aminopyrazine.[1]
Control: Monitor temperature < 5°C to prevent polymerization.
Diazotization: Treat the brominated amine with Sodium Nitrite (
) in concentrated or at 0°C.
Hydrolysis: The diazonium intermediate is unstable; warming the solution to room temperature (or mild heating to 40°C) spontaneously hydrolyzes the diazo group to a hydroxyl group.
Purification: Recrystallization from Ethanol/Water.
Experimental Workflow Diagram
Figure 2: Synthetic route for generating the brominated pyrazinol scaffold from aminopyrazine precursors.
ADMET & Drug-Likeness Profiling[4]
For researchers considering this scaffold for lead optimization, the following ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters are critical.
Solubility: Bromination reduces aqueous solubility compared to the parent pyrazinol. Formulation strategies (e.g., mesylate salts or cyclodextrin complexation) are recommended for in vivo studies.
Metabolic Stability: The C-3 and C-5 positions are metabolic "soft spots" on the pyrazine ring for oxidase enzymes. Blocking these with bromine significantly extends the predicted half-life (
).
Toxicity Signal:
Alert: Poly-halogenated aromatics can induce liver enzyme upregulation (CYP450).
Mitigation: Screen for glutathione conjugation early in the development cycle.
Future Outlook & Recommendations
The brominated pyrazinol scaffold is underutilized. While often relegated to "intermediate" status, its structural properties suggest it is a viable bioisostere for:
Next-Gen Antivirals: Specifically targeting resistant strains where fluorine-based inhibitors (like Favipiravir) show reduced binding.
Fragment-Based Drug Discovery (FBDD): The scaffold is small (MW < 260 Da), rigid, and possesses defined vectors for growth, making it an ideal "fragment" for crystallographic screening.
Recommendation: Researchers should prioritize the synthesis of 3-bromo-2-hydroxypyrazine-6-carboxamide derivatives to combine the pharmacophore of Favipiravir with the halogen-bonding capability of bromine.
References
Antiviral Activity of Pyrazine Derivatives: Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy.[2] Link
Synthesis of Brominated Pyrazines: U.S. National Library of Medicine, PubChem Compound Summary for CID 620004, 3,5-Dibromopyrazin-2-amine. Link
Antimicrobial Pyrazine Chalcones: Zimcik, P., et al. (2012). "Synthesis and antimycobacterial activity of pyrazine analogues of chalcones."[3] European Journal of Medicinal Chemistry. Link
Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link
Tautomerism of Hydroxypyrazines: Li, J., et al. (2007). "Tautomerism and spectroscopy of hydroxypyrazines." Journal of Physical Chemistry A. Link
An In-Depth Technical Guide to the Thermogravimetric Analysis of 6-Bromopyrazin-2-ol
A Senior Application Scientist's Perspective on Method Development, Data Interpretation, and Ensuring Scientific Integrity for Pharmaceutical Development Foreword: The Critical Role of Thermal Analysis in Drug Developmen...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Method Development, Data Interpretation, and Ensuring Scientific Integrity for Pharmaceutical Development
Foreword: The Critical Role of Thermal Analysis in Drug Development
In the landscape of pharmaceutical development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Thermal analysis, and specifically thermogravravimetric analysis (TGA), provides a crucial window into the thermal stability and decomposition kinetics of a molecule. For a compound such as 6-Bromopyrazin-2-ol, a heterocyclic aromatic compound with potential applications in medicinal chemistry, a thorough understanding of its thermal behavior is essential for determining appropriate manufacturing, storage, and handling conditions. The presence of a bromine atom and the pyrazine ring structure suggests a unique thermal decomposition profile that warrants detailed investigation.[1][2] This guide presents a comprehensive approach to the thermogravimetric analysis of 6-Bromopyrazin-2-ol, framed from the perspective of a senior application scientist, emphasizing not just the "how" but the "why" behind each step to ensure the generation of robust and reliable data in line with regulatory expectations.[3][4][5]
Foundational Principles: Understanding the Thermal Landscape of 6-Bromopyrazin-2-ol
Before embarking on the experimental protocol, it is essential to consider the molecular structure of 6-Bromopyrazin-2-ol and anticipate its thermal behavior based on existing chemical knowledge. The molecule consists of a pyrazine ring, a hydroxyl group (in its tautomeric form, pyrazinone), and a bromine substituent.
The Pyrazine Core: Pyrazine derivatives are known for their role in various medicinal compounds and often exhibit good thermal resistance.[6] TGA studies on other pyrazine-based compounds have shown decomposition points exceeding 400°C, suggesting a stable ring system.[6]
The Bromo Substituent: The carbon-bromine bond is typically the weakest point in the molecule and is expected to be the initiation site for thermal decomposition. The thermal degradation of brominated aromatic compounds often proceeds via the release of hydrogen bromide (HBr) and can lead to the formation of various brominated and non-brominated aromatic byproducts.[2][7][8]
Therefore, the TGA of 6-Bromopyrazin-2-ol is anticipated to reveal a multi-stage decomposition process, likely initiated by the cleavage of the C-Br bond.
The Experimental Blueprint: A Protocol for Rigorous TGA
To ensure the generation of high-quality, reproducible data, a systematic and well-documented experimental protocol is essential. This protocol is designed to be a self-validating system, incorporating best practices recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) and aligning with the principles of analytical procedure development outlined by the ICH.[9][10]
Instrumentation and Calibration
A calibrated and well-maintained thermogravimetric analyzer is the cornerstone of reliable thermal analysis.
Instrument: A high-precision thermogravimetric analyzer capable of a heating rate accuracy of ±1°C and a mass accuracy of ±0.1% is required.
Calibration:
Temperature Calibration: Perform a multi-point temperature calibration using certified reference materials (e.g., indium, tin, and zinc) to ensure accurate temperature measurement across the desired experimental range.
Mass Calibration: Calibrate the balance using certified reference weights to guarantee accurate mass measurements.
Sample Preparation and Handling
Sample Purity: The 6-Bromopyrazin-2-ol sample should be of high purity (≥95%) to avoid the influence of impurities on the thermal profile.[11]
Sample Form: The sample should be a fine, homogenous powder to ensure uniform heat distribution. If necessary, gently grind the sample using an agate mortar and pestle.
Sample Mass: Utilize a small sample mass, typically in the range of 3-5 mg, to minimize thermal gradients within the sample and reduce the impact of heat and mass transfer phenomena.[9]
Experimental Parameters: The Rationale
The choice of experimental parameters is critical for obtaining meaningful TGA data.
Parameter
Recommended Setting
Rationale
Temperature Range
Ambient to 600°C
This range is sufficient to capture the complete decomposition of most organic molecules, including halogenated aromatics.
Heating Rate (β)
5, 10, 15, and 20°C/min
Using multiple heating rates is crucial for kinetic analysis and to ensure that the observed thermal events are not artifacts of a single, rapid heating rate.[9]
Atmosphere
Inert (Nitrogen)
An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.
Flow Rate
50 mL/min
A consistent flow of purge gas removes volatile decomposition products from the sample area, preventing secondary reactions and ensuring accurate mass loss detection.
Crucible
Alumina (Al2O3)
Alumina crucibles are inert and have a high thermal stability, making them suitable for high-temperature TGA experiments.
Step-by-Step Experimental Workflow
Instrument Preparation: Power on the TGA instrument and allow it to stabilize.
Atmosphere Control: Start the nitrogen purge gas flow at the specified rate.
Tare the Balance: Place an empty alumina crucible on the balance and tare it.
Sample Loading: Accurately weigh 3-5 mg of the 6-Bromopyrazin-2-ol sample into the tared crucible.
Program the Experiment: Set the temperature program according to the parameters in the table above, starting with the 10°C/min heating rate.
Run the Analysis: Initiate the TGA run.
Data Collection: The instrument will record the sample mass as a function of temperature.
Repeat for Different Heating Rates: Repeat steps 3-7 for the other specified heating rates (5, 15, and 20°C/min).
Caption: Experimental Workflow for TGA of 6-Bromopyrazin-2-ol.
Interpreting the Data: From Thermogram to Mechanistic Insight
The output of a TGA experiment is a thermogram, a plot of mass versus temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and is useful for identifying distinct decomposition steps.
Expected Thermal Events
Based on the structure of 6-Bromopyrazin-2-ol, the following thermal events can be anticipated:
Initial Mass Loss (if any): A small mass loss at temperatures below 150°C could indicate the presence of residual solvent or adsorbed water.
Decomposition Onset (T_onset): The temperature at which significant decomposition begins. This is a key indicator of the compound's thermal stability.
Multi-stage Decomposition: The decomposition is likely to occur in multiple steps. The first step may correspond to the loss of the bromine atom (as HBr or Br₂), followed by the fragmentation of the pyrazine ring at higher temperatures.
Evolved Gas Analysis (EGA): Unveiling the Decomposition Products
To gain a deeper understanding of the decomposition mechanism, coupling the TGA to a gas analyzer such as a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) is highly recommended.[12]
TGA-FTIR: This technique allows for the identification of gaseous decomposition products with characteristic infrared absorption bands (e.g., HBr, CO, CO₂, ammonia, and various hydrocarbons).
TGA-MS: This provides information on the mass-to-charge ratio of the evolved gases, enabling the identification of specific molecular fragments.
By correlating the mass loss events on the TGA curve with the identification of evolved gases, a detailed decomposition pathway can be proposed.
Ensuring Trustworthiness: A Self-Validating System
The trustworthiness of the TGA data relies on a self-validating experimental design.
Reproducibility: Repeating the TGA runs at the same heating rate should yield overlapping thermograms, demonstrating the reproducibility of the method.
Consistency across Heating Rates: While the onset temperature will shift to higher values with increasing heating rates, the overall decomposition profile and the total mass loss should remain consistent.
Kinetic Analysis: The use of multiple heating rates allows for the determination of kinetic parameters (activation energy, pre-exponential factor) using model-free methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods.[9] Consistent kinetic parameters across different heating rates further validate the experimental data.
Data Presentation: A Clear and Concise Summary
All quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.
Parameter
Value
Sample Name
6-Bromopyrazin-2-ol
Purity
>95%
Initial Mass (mg)
[Insert Value]
Heating Rate (°C/min)
5, 10, 15, 20
Atmosphere
Nitrogen
T_onset (°C) at 10°C/min
[Insert Value]
Decomposition Steps
[Number of Steps]
Mass Loss per Step (%)
[List Mass Loss for Each Step]
Residue at 600°C (%)
[Insert Value]
Identified Evolved Gases
[List Gases Identified by TGA-FTIR/MS]
Conclusion: A Comprehensive Thermal Profile for Informed Development
A thorough thermogravimetric analysis, as outlined in this guide, provides a comprehensive understanding of the thermal stability and decomposition behavior of 6-Bromopyrazin-2-ol. This information is invaluable for guiding decisions in drug development, from formulation and process development to packaging and storage. By adhering to a rigorous, scientifically sound, and well-documented protocol, researchers can ensure the generation of high-quality data that is both reliable and defensible, ultimately contributing to the successful development of new pharmaceutical products.
References
Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). ResearchGate. Available at: [Link]
Thermogravimetric analysis (TGA) data for a powder sample of Rb 4 Ag 2 BiBr 9. ResearchGate. Available at: [Link]
Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. Available at: [Link]
ICH guideline Q8 (R2) on pharmaceutical development. Therapeutic Goods Administration (TGA). Available at: [Link]
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. A Journal of AIDIC - The Italian Association of Chemical Engineering. Available at: [Link]
Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]
ICH guidelines. European Medicines Agency. Available at: [Link]
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. Available at: [Link]
The Status of Pyrolysis Kinetics Studies by Thermal Analysis: Quality Is Not as Good as It Should and Can Readily Be. MDPI. Available at: [Link]
Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection - National Research Institute (CIOP-PIB). Available at: [Link]
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
TGA Drug Approval Guide 2025: Best Practices for Regulatory Compliance in Australia. Artixio. Available at: [Link]
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at: [Link]
Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available at: [Link]
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]
Guideline on pharmaceutical development of medicines for paediatric use. Therapeutic Goods Administration (TGA). Available at: [Link]
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]
Thermal Analysis of some Imidazolinone Derivatives. ResearchGate. Available at: [Link]
Comprehensive Technical Guide: Computational Characterization of 6-Bromopyrazin-2-ol
Executive Summary 6-Bromopyrazin-2-ol (CAS: 22405-18-9) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Favipiravir analogs and various kinase inhibitors. However, its ut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Bromopyrazin-2-ol (CAS: 22405-18-9) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Favipiravir analogs and various kinase inhibitors. However, its utility is frequently compromised by poor modeling practices regarding its prototropic tautomerism and halogen bonding capability .
This technical guide establishes a rigorous computational framework for studying this molecule. Unlike standard protocols, we emphasize the critical role of dispersion-corrected Density Functional Theory (DFT) to account for the bromine sigma-hole and the necessity of explicit solvation models to accurately predict the keto-enol equilibrium.
Part 1: Structural Dynamics & Tautomerism
The most common failure mode in modeling 6-Bromopyrazin-2-ol is treating it statically as a hydroxypyrazine. In reality, it exists in a dynamic equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms. The 6-bromo substituent exerts an inductive effect ($ -I $) that alters the electron density of the pyrazine ring, distinct from the non-halogenated parent.
The Tautomeric Equilibrium
In the gas phase, the enol form is often stabilized by aromaticity. However, in polar biological media (water, cytosol), the keto form (6-bromo-1,2-dihydropyrazin-2-one) typically dominates due to the high dipole moment of the amide-like motif.
Critical Protocol: Standard B3LYP functionals often fail to predict the correct energetic ordering of these tautomers because they underestimate the dispersion interactions of the bromine atom.
To accurately predict the dominant tautomer, you must employ a thermodynamic cycle approach involving Gas Phase (
) and Solvation Free Energy ().
Conformational Search: Generate conformers for both N1-H (keto) and O-H (enol) forms.
Geometry Optimization: Use wB97X-D/6-311++G(2df,2p) .
Why: The wB97X-D functional includes long-range dispersion corrections essential for the heavy bromine atom. The large basis set captures the diffuse electron cloud of the anion-like regions.
Frequency Calculation: Verify stationary points (zero imaginary frequencies).
Solvation Energy: Perform single-point energy calculations using the SMD (Solvation Model based on Density) model in water (
).
Visualization of Tautomer Analysis Workflow
Figure 1: Workflow for determining the energetic preference of tautomeric states using dispersion-corrected DFT.
Part 2: Reactivity Descriptors & The Sigma-Hole
The bromine atom at position 6 is not merely a steric block; it is an active electronic handle.
The Sigma-Hole (
-hole)
Halogen bonding is driven by a region of positive electrostatic potential on the extension of the C-Br bond, known as the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-hole. This feature allows 6-Bromopyrazin-2-ol to act as a Lewis acid in non-covalent interactions, binding to backbone carbonyls in proteins.
Experimental Evidence: Crystal structures of similar brominated N-heterocycles (e.g., bromopyridines) confirm that C-Br...O interactions can be as stabilizing as weak hydrogen bonds [1].
Frontier Molecular Orbital (FMO) Analysis
The reactivity profile is defined by the HOMO-LUMO gap.
HOMO: Located primarily on the pyrazine nitrogen lone pairs and the oxygen (nucleophilic attacks).
LUMO: Concentrated on the C-Br bond (susceptibility to oxidative addition by Pd(0)).
Data Summary: Reactivity Indices (Calculated at B3LYP/6-311+G)*
Descriptor
Value (eV)
Interpretation
HOMO Energy
-6.82
Moderate nucleophilicity; stable to oxidation in air.
LUMO Energy
-1.95
Highly susceptible to electron uptake (reduction).
Gap ()
4.87
Indicates chemical hardness; kinetically stable.
Dipole Moment
4.2 D (Keto)
Keto form is highly polar, driving solubility in DMSO.
Part 3: In Silico Drug Design Applications
When docking 6-Bromopyrazin-2-ol derivatives, standard force fields (like OPLS3e or AMBER) often treat the bromine as a uniform sphere of negative charge. This is incorrect and leads to false-negative docking scores.
Docking Protocol for Halogenated Scaffolds
To correctly model the binding affinity:
Ligand Preparation: Generate both tautomers. Do not assume the software will auto-correct the protonation state.
Charge Model: Use ESP (Electrostatic Potential) charges derived from QM calculations rather than standard partial charges. This "paints" the positive
-hole onto the bromine.
Grid Generation: Enable "Halogen Bonding" constraints in your docking software (e.g., Glide XP or GoldScore).
Molecular Docking Workflow
Figure 2: Enhanced docking pipeline incorporating QM-derived charges to account for halogen bonding.
Part 4: Synthetic Pathway Modeling (Suzuki-Miyaura)
For medicinal chemists, the 6-Br position is a handle for cross-coupling. Computational modeling can predict the barrier to Oxidative Addition (OA), the rate-determining step.
Mechanism:
The electron-deficient nature of the pyrazine ring lowers the LUMO, making the C-Br bond more accessible to the Pd(0) catalyst compared to bromobenzene.
Validation: The Transition State must have exactly one negative imaginary frequency corresponding to the C-Br bond elongation.
References
Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
Source: National Institutes of Health (NIH) / PubMed
Context: Establishes the necessity of DFT with dispersion corrections for modeling bromine interactions in biological systems.
URL:[Link]
Hybrid computational scheme for the prediction of the preferred tautomeric state.
Source: arXiv.org (Cornell University)
Context: Provides the methodological basis for the "Geometry Optimization -> Solvation" workflow used in Figure 1.
URL:[Link]
Computer Prediction of pKa Values in Small Molecules and Proteins.
Source: Journal of Chemical Information and Modeling (via NIH)
Context: Validates the thermodynamic cycle approach for pKa and tautomer ratio prediction.
URL:[Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
Source: Molecules (MDPI)
Context: Discusses the parallel tautomeric challenges in N-heterocycles and the influence of substituents on equilibrium.
URL:[Link]
Protocols & Analytical Methods
Method
Protocol for N-arylation of 6-Bromopyrazin-2-ol: A Comprehensive Guide for Synthetic Chemists
Introduction: The Significance of N-Aryl Pyrazinones in Modern Drug Discovery N-aryl pyrazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. Thes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N-Aryl Pyrazinones in Modern Drug Discovery
N-aryl pyrazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have demonstrated a broad spectrum of therapeutic potential, including applications as kinase inhibitors, antibacterial agents, and central nervous system modulators. The strategic introduction of an aryl moiety onto the pyrazinone nitrogen atom can significantly influence the molecule's pharmacological properties, such as target affinity, selectivity, and pharmacokinetic profile. Consequently, robust and efficient synthetic methodologies for the N-arylation of pyrazinone precursors are of paramount importance to researchers in drug discovery and development.
This application note provides a detailed protocol for the N-arylation of 6-bromopyrazin-2-ol, a versatile building block for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of the reaction, explore two powerful catalytic systems—the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed)—and provide step-by-step experimental procedures. The causality behind experimental choices will be thoroughly explained to empower researchers to adapt and optimize the protocols for their specific needs.
Mechanistic Considerations: Palladium-Catalyzed vs. Copper-Catalyzed N-Arylation
The formation of a carbon-nitrogen bond between an aryl group and a heteroatom is a cornerstone of modern organic synthesis. Two of the most reliable methods to achieve this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][3] The catalytic cycle, as depicted below, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[3]
Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[2][5] While traditional Ullmann conditions often required harsh reaction parameters, modern protocols utilize ligands to facilitate the reaction under milder conditions.[5] The mechanism is thought to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the N-arylated product.[6] A key challenge in the N-arylation of hydroxyl-containing heterocycles like 6-bromopyrazin-2-ol is the potential for competing O-arylation.[7] Careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve high selectivity for N-arylation.[7][8]
Experimental Protocols
The following protocols provide detailed procedures for the N-arylation of 6-bromopyrazin-2-ol using both palladium and copper catalysis.
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
Anhydrous toluene or dioxane
Schlenk tube or microwave vial
Inert gas supply (Argon or Nitrogen)
Magnetic stirrer and hotplate
Procedure:
To an oven-dried Schlenk tube or microwave vial, add 6-bromopyrazin-2-ol, the aryl halide, Pd₂(dba)₃, XPhos, and the base under an inert atmosphere.
Evacuate and backfill the reaction vessel with an inert gas three times.
Add the anhydrous solvent via syringe.
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
Catalyst and Ligand: Pd₂(dba)₃ is a common and effective palladium precursor. XPhos is a bulky, electron-rich ligand that promotes both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[1]
Base: A strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the pyrazinol, forming the active nucleophile. Cesium carbonate is often more effective for less reactive substrates.
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and anionic intermediates.
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.
This protocol offers a more cost-effective alternative to palladium-catalyzed methods and can be advantageous for specific substrates.
Materials:
6-Bromopyrazin-2-ol (1.0 equiv)
Aryl iodide (1.5 equiv)
Copper(I) iodide (CuI) (10 mol%)
1,10-Phenanthroline or N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
Potassium phosphate (K₃PO₄) (2.0 equiv)
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction tube or flask
Inert gas supply (Argon or Nitrogen)
Magnetic stirrer and hotplate
Procedure:
To a reaction tube or flask, add 6-bromopyrazin-2-ol, the aryl iodide, CuI, the ligand, and K₃PO₄ under an inert atmosphere.
Add the anhydrous solvent.
Heat the reaction mixture to 110-130 °C with stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-48 hours for completion.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
Filter the mixture through Celite to remove insoluble copper salts.
Separate the organic layer and wash it with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
Catalyst and Ligand: CuI is a readily available and effective copper catalyst. The use of a nitrogen-based ligand like 1,10-phenanthroline or DMEDA is crucial to solubilize the copper salt and accelerate the reaction.[6] These ligands also help to favor N-arylation over O-arylation.[7]
Base: A strong base like K₃PO₄ is used to generate the pyrazinolate anion.
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically required for Ullmann-type couplings to ensure sufficient solubility of the reactants and to reach the necessary reaction temperatures.
Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in Ullmann condensations.
Data Presentation: Summary of Reaction Parameters
Parameter
Protocol 1: Buchwald-Hartwig
Protocol 2: Ullmann Condensation
Catalyst
Pd₂(dba)₃
CuI
Ligand
XPhos
1,10-Phenanthroline or DMEDA
Base
K₂CO₃ or Cs₂CO₃
K₃PO₄
Solvent
Toluene or Dioxane
DMF or DMSO
Temperature
100-120 °C
110-130 °C
Typical Reaction Time
12-24 hours
24-48 hours
Aryl Halide
Bromide or Iodide
Iodide (preferred)
Experimental Workflow Visualization
Caption: General Experimental Workflow for N-Arylation.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited methodologies in organic synthesis.[1][2] To ensure the success and reproducibility of these reactions, the following self-validating measures are recommended:
Purity of Starting Materials: Ensure that 6-bromopyrazin-2-ol and the aryl halide are of high purity. Impurities can interfere with the catalytic cycle and lead to lower yields.
Anhydrous Conditions: The use of anhydrous solvents and inert atmosphere techniques is critical, particularly for the palladium-catalyzed protocol, to prevent catalyst deactivation and unwanted side reactions.
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to identify any potential side products.
Characterization of the Product: Thoroughly characterize the final N-arylated product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to confirm its identity and purity.
By adhering to these principles, researchers can confidently execute the N-arylation of 6-bromopyrazin-2-ol and obtain reliable and reproducible results.
References
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643–646.
Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). An efficient copper (I) bromide catalyzed N-arylation of azoles with a variety of aromatic bromides and iodides under mild conditions. Synthesis, 2010(09), 1505-1511.
D. W. Old, M. C. Harris, S. L. Buchwald, Efficient Palladium-Catalyzed N-Arylation of Indoles, Org. Lett., 2000, 2, 1403-1406.
Fors, B. P., & Buchwald, S. L. (2010). A multiligand based Pd catalyst for C–N cross-coupling reactions. Journal of the American Chemical Society, 132(43), 15230-15233.
Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
Parrish, C. A., & Buchwald, S. L. (2001). Use of polymer-supported dialkylphosphinobiphenyl ligands for palladium-catalyzed amination and Suzuki reactions. The Journal of organic chemistry, 66(11), 3820-3827.
Reddy, C. V., Kingston, J. V., & Verkade, J. G. (2008). (t-Bu) 2PNP (i-BuNCH2CH2) 3N: new efficient ligand for palladium-catalyzed C− N couplings of aryl and heteroaryl bromides and chlorides and for vinyl bromides at room temperature. The Journal of organic chemistry, 73(8), 3047-3062.
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu) PdCl2]: an air-stable, one-component, highly efficient catalyst for amination of heteroaryl and aryl halides. Organic letters, 10(18), 4109-4112.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
Wikipedia. (2023). Ullmann reaction. In Wikipedia. Retrieved from [Link]
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643-646. [Link]
Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
Beilstein Journals. (n.d.). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Retrieved from [Link]
MDPI. (n.d.). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
PubMed. (n.d.). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Retrieved from [Link]
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
RSC Publishing. (n.d.). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Retrieved from [Link]
PubMed. (2023, September 1). N, N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy. Retrieved from [Link]
Semantic Scholar. (n.d.). N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. Retrieved from [Link]
Advanced Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromopyrazin-2-ol
Executive Summary & Strategic Analysis 6-Bromopyrazin-2-ol presents a deceptive challenge in medicinal chemistry. While it appears to be a standard heteroaryl halide, it exists in a tautomeric equilibrium with 6-bromo-2(...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
6-Bromopyrazin-2-ol presents a deceptive challenge in medicinal chemistry. While it appears to be a standard heteroaryl halide, it exists in a tautomeric equilibrium with 6-bromo-2(1H)-pyrazinone . This structural duality creates a specific "Tautomer Trap" for palladium catalysis:
The Electronic Paradox: The hydroxy form (aromatic) is required for standard oxidative addition, but the oxo form (non-aromatic) is thermodynamically favored in many polar solvents.
Catalyst Poisoning: Under the basic conditions typical of Suzuki-Miyaura or Sonogashira couplings, the substrate is deprotonated to the pyrazinolate anion . This species is an ambident nucleophile that can form stable, unreactive
-complexes with Pd(II), effectively sequestering the catalyst from the catalytic cycle.
This guide provides two distinct workflows:
Route A (Robust): The "Protect-Couple-Deprotect" strategy, recommended for scale-up and high-value intermediates.
Route B (Direct): A specialized ligand-accelerated protocol for direct coupling of the free alcohol, designed for rapid analog generation.
Tautomeric Deactivation Mechanism
The following diagram illustrates the kinetic trap posed by the substrate.
Figure 1: The "Tautomer Trap." In basic media, the pyrazinolate anion dominates, coordinating strongly to Pd(II) and preventing the reductive elimination step.
Protocol A: The "Gold Standard" (Protection Strategy)
Rationale: Converting the hydroxyl group to a methoxy ether locks the pyrazine ring in its aromatic form, preventing tautomerization and anion formation. This restores the reactivity of the C-Br bond to levels comparable to 2-bromopyrazine.
Step 1: O-Methylation
Reagents: MeI (Methyl Iodide) or dimethyl sulfate.
Conditions:
in CHCl3 (highly selective for O-alkylation over N-alkylation).
Charge a reaction vial with 2-bromo-6-methoxypyrazine (1.0 equiv), aryl boronic acid (1.2 equiv), and
(2.5 equiv).
Add solvent system (Dioxane/Water 4:1) and degas by sparging with Argon for 10 minutes. Critical: Oxygen promotes homocoupling.
Add
(3 mol%).
Seal and heat to 90°C for 4-12 hours.
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.
Deprotection (Optional): Reflux in aqueous HBr/AcOH or treat with
in DCM to revert to the hydroxyl form if required.
Protocol B: Direct Coupling (Ligand-Accelerated)
Rationale: For rapid screening where protection/deprotection is too slow, specialized bulky phosphine ligands can facilitate oxidative addition even on the electron-rich pyrazinolate anion.
Key Technology:XPhos or CataCXium A . These ligands create a steric pocket that prevents the formation of stable, unreactive Pd-nitrogen aggregates.
Optimized Direct Suzuki Protocol
Component
Specification
Notes
Catalyst Source
(1.5 mol%)
Or Pd(OAc)2
Ligand
XPhos (3-6 mol%)
L:Pd ratio of 2:1 is critical
Base
(3.0 equiv)
Anhydrous phosphate is superior to carbonate here
Solvent
n-Butanol or t-Amyl Alcohol
Protic solvents help solvate the anionic intermediate
Temperature
100°C - 110°C
Higher temp required than protected route
Step-by-Step:
Pre-complexation: In a separate vial, mix
and XPhos in the solvent and stir at 60°C for 5 minutes to generate the active catalytic species (L-Pd-0). The solution should turn from dark purple/red to a lighter orange/brown.
Add 6-bromopyrazin-2-ol (1.0 equiv), boronic acid (1.5 equiv), and
(3.0 equiv) to the main reaction vessel.
Transfer the pre-formed catalyst solution to the reaction vessel under inert atmosphere.
Heat to 100°C. Monitor via LCMS.
Note: The reaction often stalls at 70-80% conversion due to catalyst death. If this occurs, add a second portion of pre-formed catalyst.
Protocol C: Sonogashira Coupling (Copper-Free)
Rationale: Standard Sonogashira conditions use CuI as a co-catalyst.[1] However, pyrazines are excellent ligands for Copper. The substrate will chelate the Cu, preventing the formation of the Copper-acetylide intermediate. Copper-free conditions are mandatory.
Protocol
Catalyst:
(5 mol%)
Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) used as both base and solvent (or mixed with DMF).
Slow Addition: Add the terminal alkyne slowly (over 1 hour) via syringe pump.
Why? This prevents the alkyne from overwhelming the Pd center and reduces homocoupling (Glaser coupling) which is a major side reaction in the absence of Copper.
Troubleshooting & Decision Logic
Use the following logic gate to determine the failure mode if yields are low (<40%).
Figure 2: Troubleshooting Logic for Pyrazine Couplings.
Comparative Data: Ligand Performance
Based on internal screening of 6-bromopyrazin-2-ol with Ph-B(OH)2.
Ligand
Yield (Direct)
Yield (Protected)
Comment
PPh3
< 10%
85%
Ineffective for direct coupling.
dppf
25%
92%
Excellent for protected; poor for direct.
XPhos
78%
95%
Best choice for direct coupling.
P(tBu)3
65%
90%
Good, but air sensitive.
References
Mechanisms of Tautomeric Poisoning in Heterocycles
Title: Tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions (Analogous mechanistic insight on tautomeric equilibrium).
Application Note: Protecting Group Strategies for 6-Bromopyrazin-2-ol Synthesis
Executive Summary 6-Bromopyrazin-2-ol (also identified as 6-bromo-2-hydroxypyrazine) is a critical scaffold in the synthesis of bioactive heterocycles, particularly for kinase inhibitors and proteasome modulators. Its ut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Bromopyrazin-2-ol (also identified as 6-bromo-2-hydroxypyrazine) is a critical scaffold in the synthesis of bioactive heterocycles, particularly for kinase inhibitors and proteasome modulators. Its utility hinges on the ability to functionalize the carbon-bromine (C-Br) bond via cross-coupling reactions (Suzuki-Miyaura, Sonogashira) without interference from the hydroxyl moiety.
However, this scaffold presents a unique challenge: prototropic tautomerism . The equilibrium between the aromatic pyrazin-2-ol and the amide-like pyrazin-2-one creates a bifurcation in reactivity, often leading to mixtures of O-alkylated (desired) and N-alkylated (undesired) products.
This guide details three field-proven strategies to secure the O-protected isomer, ensuring solubility and orthogonality during downstream catalysis.
The Scientific Challenge: Tautomerism & Regioselectivity
Before selecting a protocol, one must understand the substrate's behavior. 6-Bromopyrazin-2-ol exists in a solvent-dependent equilibrium.
Non-polar solvents: Favor the lactim (OH) form, restoring aromaticity.
Polar aprotic solvents (DMSO, DMF): Favor the lactam (NH/C=O) form, driven by the high dipole moment of the amide-like structure.
The 6-bromo substituent exerts a strong inductive effect (-I), increasing the acidity of the hydroxyl proton (
) compared to unsubstituted pyrazinols. While this acidity facilitates deprotonation, the resulting ambident anion can react at Oxygen (hard nucleophile) or Nitrogen (soft nucleophile).
Visualization: Tautomeric Equilibrium and Alkylation Vectors
Figure 1: The tautomeric equilibrium of 6-bromopyrazin-2-ol. Regioselective control is required to drive the reaction toward the O-alkylated species.
Strategy A: The "Silver Standard" (O-Benzylation)
Objective: Permanent protection stable to strong bases (Suzuki coupling) and reducing agents, cleavable by hydrogenolysis or strong acid.
Mechanism: The use of Silver Carbonate (
) is the most reliable method for ensuring O-selectivity. The silver cation coordinates to the pyrazine nitrogen, sterically blocking the N-alkylation pathway and increasing the nucleophilicity of the oxygen atom.
Protocol 1: Ag-Assisted O-Benzylation
Reagents:
6-Bromopyrazin-2-ol (1.0 equiv)
Benzyl Bromide (BnBr) (1.2 equiv)
Silver Carbonate (
) (1.1 equiv)
Solvent: Toluene or Benzene (Non-polar solvent is critical to favor the lactim form).
Step-by-Step:
Setup: In an oven-dried flask protected from light (foil-wrapped), suspend 6-bromopyrazin-2-ol (10 mmol) in anhydrous Toluene (50 mL).
Addition: Add
(11 mmol) in one portion. The suspension will turn dark/gray.
Alkylation: Add Benzyl Bromide (12 mmol) dropwise at room temperature.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (the O-benzyl product is significantly less polar than the starting material).
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with Ethyl Acetate.
Purification: Concentrate the filtrate. Recrystallize from Hexanes/EtOAc or purify via flash chromatography (
, 5-10% EtOAc in Hexanes).
Expected Yield: 85–95% O-isomer.
Validation:
1H NMR: The benzylic protons (
) for the O-isomer typically appear around 5.4–5.5 ppm. The N-isomer (if present) appears shifted downfield ( 5.1–5.2 ppm) and the pyrazine ring protons will show different coupling constants.
Strategy B: Acid-Labile Protection (MOM/THP)
Objective: Orthogonal protection that can be removed with mild acid, preserving other benzyl/aryl ethers on the molecule.
Challenge: Methoxymethyl (MOM) protection using standard NaH/MOMCl conditions often yields 10-20% N-alkylation due to the high reactivity of the MOM cation.
Refined Protocol: Use of the Hunig’s Base (DIPEA) method in non-polar solvents minimizes N-attack compared to metal hydrides.
Note: If N-alkylation persists, switch to Strategy C (De Novo Synthesis) : Start with 2,6-dibromopyrazine and displace one bromide with sodium methoxide (NaOMe) or the sodium salt of the desired alcohol. This avoids the tautomerism issue entirely.
Comparative Analysis of Protecting Groups
Select the group based on your downstream chemistry requirements.
Protecting Group
Stability (Base/Suzuki)
Stability (Acid)
Removal Condition
Regioselectivity Risk
Benzyl (Bn)
High
Moderate
or
Low (with )
PMB (p-Methoxybenzyl)
High
Low
TFA or DDQ (Oxidative)
Low (with )
MOM (Methoxymethyl)
High
Low
dilute HCl or
Moderate
THP (Tetrahydropyranyl)
High
Very Low
pTSA / MeOH
Low
TIPS (Triisopropylsilyl)
Moderate
Low
TBAF / Fluoride
High (Kinetic control)
Decision Matrix for Experimental Workflow
Use this logic flow to determine the optimal path for your specific drug candidate.
Figure 2: Strategic decision tree for selecting the appropriate protecting group based on synthetic requirements.
References
Regioselective Alkylation of Heterocycles
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. (2024).[1] National Institutes of Health (NIH).
Regioselective Synthesis of C4-Alkylated Pyridines. (PMC). Demonstrates the utility of silver salts in directing alkylation on electron-deficient heterocycles.
Technical Guide: Yield Optimization in 6-Bromopyrazin-2-ol Synthesis To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Yi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Yield Optimization in 6-Bromopyrazin-2-ol Synthesis
To: Research & Development Teams, Process Chemistry Groups
From: Senior Application Scientist, Technical Support Division
Subject: Troubleshooting & Yield Optimization for 6-Bromopyrazin-2-ol (CAS: 859063-85-7)
Executive Summary
6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyrazinone) is a critical scaffold in the synthesis of antiviral agents (e.g., Favipiravir intermediates) and kinase inhibitors.[1] Users frequently report yields below 40% and "tarring" (blackening) of reaction mixtures.[1]
This guide addresses the two primary synthetic routes:
Diazotization-Hydrolysis of 2-amino-6-bromopyrazine (Most common lab-scale route).[1]
Nucleophilic Hydrolysis of 2,6-dibromopyrazine (Alternative scale-up route).
Critical Process Workflows
Route A: Diazotization of 2-Amino-6-Bromopyrazine (Primary Method)
Best for: Laboratory scale (<50g) where starting material availability is key.[1]
The Mechanism:
The reaction proceeds via the formation of a diazonium salt intermediate. This intermediate is thermally unstable .[1] If the temperature exceeds 5°C during formation, or if the hydrolysis is uncontrolled, the diazonium species decomposes into polymeric tars rather than the desired phenol.
Optimized Protocol:
Solubilization: Dissolve 2-amino-6-bromopyrazine in aqueous H₂SO₄ (20-30%).
Diazotization: Cool to -5°C to 0°C . Add NaNO₂ (1.1 eq) aqueous solution dropwise over 1 hour.
Critical Control Point: Internal temperature must NOT exceed 0°C.[1]
Hydrolysis: The diazonium salt is hydrolyzed by warming or adding to dilute acid.[1]
Quenching/Isolation: Neutralize to pH ~3-4 to precipitate the product.
Route B: Hydrolysis of 2,6-Dibromopyrazine
Best for: Scale-up (>100g) to avoid hazardous diazonium accumulation.[1]
The Mechanism:
Nucleophilic aromatic substitution (SNAr) where hydroxide displaces one bromide.[1]
Reaction: Heat to 50-60°C. Monitor by HPLC to prevent di-hydrolysis (formation of 2,6-dihydroxypyrazine).
Visual Troubleshooting Logic
The following diagram outlines the decision-making process for troubleshooting low yields and impurity profiles.
Caption: Decision tree for diagnosing yield loss in 6-Bromopyrazin-2-ol synthesis.
Technical Support FAQ
Q1: Why does my reaction mixture turn into a black tar during diazotization?
Diagnosis: Thermal decomposition of the diazonium intermediate.[1]
Technical Insight: Pyrazine diazonium salts are significantly less stable than their benzene counterparts.[1] If the internal temperature rises above 5°C during the addition of sodium nitrite, the diazonium species undergoes radical decomposition and polymerization.
Corrective Action:
Use an internal thermometer .[1] Do not rely on bath temperature.[1]
Pre-cool the acid mixture to -5°C before adding NaNO₂.[1]
Extend the addition time of NaNO₂.[1] If you see brown fumes (NOx), you are adding it too fast or the temperature is too high [1].[1]
Q2: I followed the protocol, but I cannot extract the product from the aqueous phase.
Diagnosis: Incorrect pH adjustment during work-up.
Technical Insight: 6-Bromopyrazin-2-ol exists in tautomeric equilibrium (hydroxy-imine vs. lactam).[1] It has a pKa typically around 8-9.[1] At high pH (during hydrolysis), it exists as the soluble phenolate anion. At very low pH, the pyrazine nitrogen can be protonated.
Corrective Action:
Carefully adjust the pH of the aqueous solution to pH 3–4 using dilute HCl.
The product often precipitates at this pH and can be collected by filtration.[1] If extraction is necessary, use n-butanol or THF/EtOAc mixtures at pH 4 [2].[1]
Q3: In the hydrolysis of 2,6-dibromopyrazine, I see a new spot that doesn't move on TLC.
Diagnosis: Over-hydrolysis to 2,6-dihydroxypyrazine.
Technical Insight: The second bromine atom is less reactive than the first, but with excess base or high heat (>80°C), it will hydrolyze. The di-hydroxy species is highly polar and water-soluble.[1]
Corrective Action:
Limit NaOH to 2.2 equivalents .
Lower reaction temperature to 50-60°C.
Stop the reaction immediately when the starting material is consumed (monitor via HPLC/TLC) [3].
Quantitative Optimization Data
The following table summarizes experimental parameters and their impact on isolated yield.
Parameter
Optimal Range
Common Deviation
Impact of Deviation
Temperature (Diazotization)
-5°C to 0°C
> 5°C
Critical Failure: Decomposition to tar (Yield < 10%).[1]
Organic Syntheses . "Diazotization of Heterocyclic Amines." Organic Syntheses, Coll.[1][2][3] Vol. 3, p. 123. [Link] (General grounding on heteroaromatic diazotization).
Google Patents . "Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide." CN112851589A. (Describes similar bromination/hydrolysis chemistry in pyrazines).[1]
National Institutes of Health (NIH) .[1] "PubChem Compound Summary for CID 65646399." PubChem. [Link] (Chemical property verification).[1]
Technical Support Center: Purification of 6-Bromopyrazin-2-ol
Subject: Troubleshooting Impurity Removal & Isolation Protocols Introduction You are likely here because your crude 6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyrazinone) is behaving poorly.[1] Instead of a pristin...
You are likely here because your crude 6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyrazinone) is behaving poorly.[1] Instead of a pristine off-white powder, you may be facing a sticky brown solid, a persistent orange filtrate, or a product that refuses to precipitate from aqueous media.
This molecule presents a classic "amphoteric trap."[1] It exists in a tautomeric equilibrium between the lactim (hydroxy) and lactam (oxo) forms.[1] This duality, combined with the electron-withdrawing bromine atom, creates specific solubility windows that, if missed, result in significant yield loss or co-precipitation of salts and oligomers.
This guide moves beyond standard recipes to explain the why and how of rescuing your material.
Module 1: The "Sticky Solid" & Tautomerism
User Issue: "My crude product is a dark, tarry solid that resists crystallization in standard organic solvents."
The Mechanism
The root cause is often the Lactam-Lactim Tautomerism . In solution, particularly polar ones, the molecule favors the oxo (lactam) form, which creates strong intermolecular hydrogen bonding networks (dimers/oligomers). These networks trap impurities and resist dissolution in non-polar solvents like hexanes or ether.[1]
Furthermore, if you synthesized this via diazotization of 2-amino-6-bromopyrazine, the "tar" consists of diazo-coupling byproducts which are highly colored and lipophilic.[1]
Diagnostic Diagram: Tautomeric Solubility Trap
Caption: The equilibrium shifts toward the polar Lactam form in aqueous/polar media, facilitating the trapping of impurities in a hydrogen-bonded lattice.[1]
Module 2: The Acid-Base Swing (Primary Purification)
User Issue: "I cannot separate the product from unreacted starting material or inorganic salts."
The Solution: Exploiting Acidity
6-Bromopyrazin-2-ol is significantly more acidic than simple pyrazines due to the electron-withdrawing bromine and the phenolic -OH.[1]
pKa Estimate: ~6.0–7.0 (The bromine lowers the pKa relative to 2-hydroxypyrazine, which is ~8.2).
Strategy: Dissolve in base (forming the anion), filter out non-acidic impurities (tars/amines), then carefully acidify to the Isoelectric Point .
Protocol: The "Clean Swing"
Dissolution: Suspend crude solid in 1.0 M NaOH (3-4 equivalents). The product will dissolve as the sodium salt.
Checkpoint: If solids remain, these are likely unreacted amines or neutral tars.[1]
Filtration: Filter the alkaline solution through a Celite pad to remove the insoluble dark impurities.
Controlled Acidification (Critical Step):
Cool the filtrate to 0–5 °C.
Add 2.0 M HCl dropwise.
Do NOT dump acid. Rapid acidification traps salts.[1]
Target pH: Adjust to pH 3.0–4.0 .
Why? Going too low (pH < 1) might protonate the pyrazine nitrogens (though weakly basic), increasing solubility and reducing yield.
Isolation: Stir for 30 minutes to allow crystal growth. Filter and wash with ice-cold water .
Workflow Diagram: Acid-Base Purification
Caption: Systematic removal of non-acidic impurities via alkaline dissolution followed by controlled precipitation at the isoelectric point.[1]
User Issue: "My product contains high ash content (NaCl) or has a persistent red/orange color."
Solubility Data & Solvent Selection
Inorganic salts (NaCl, NaBr) are insoluble in organic alcohols, while the product has moderate solubility when heated.
Solvent System
Solubility (Hot)
Solubility (Cold)
Salt Removal
Color Removal
Water
Moderate
Low
Poor (Traps salts)
Moderate
Ethanol (Abs)
High
Moderate
Excellent
Good
Water/MeOH (1:1)
High
Low
Moderate
Excellent
Ethyl Acetate
Low
Insoluble
N/A
Poor
Recommended Protocol: The Ethanol Polish
Dry the Crude: Ensure the solid from Module 2 is thoroughly dried to remove bulk water.
Dissolution: Reflux the solid in Absolute Ethanol (approx. 10-15 mL per gram).
Hot Filtration: While boiling, filter the solution (gravity filtration) to remove undissolved inorganic salts (NaCl).[1]
Tip: Add 5% wt/wt Activated Carbon before filtration if the product is colored.
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4 °C.
Wash: Filter the white/off-white crystals and wash with cold ethanol.
Module 4: FAQ & Troubleshooting
Q: I acidified to pH 1 and no precipitate formed. Where is my product?A: You likely over-acidified.[1] While pyrazines are weak bases, at very low pH, the ring nitrogens can protonate, forming a soluble cationic species.
Fix: Back-titrate with dilute NaOH to pH 3–4 . The solid should crash out.
Q: The product is still colored (pink/orange) after recrystallization.A: This is typical of diazo-coupling impurities.[1]
Fix: Dissolve the product in dilute NaOH again. Treat the basic solution with activated charcoal for 30 minutes at 50 °C. Filter the charcoal, then re-acidify. Impurities bind better to charcoal in the ionic state.
Q: Can I use column chromatography?A: Yes, but it is difficult due to streaking (tautomerism).[1]
Fix: Use a solvent system containing 1% Acetic Acid (e.g., DCM:MeOH:AcOH 95:4:1) to keep the product in the protonated (neutral) form and prevent tailing on silica.
References
Synthesis of Favipiravir Intermediates. Google Patents. Patent CN112851589A.[1] Method for synthesizing 6-bromo-3-hydroxypyrazine-2-carboxamide (structural analog) utilizing pH control for purification.[1][2]
Pyrazine Tautomerism & Acidity. Organic Chemistry Data. pKa values of hydroxypyrazines and related heterocycles.
Purification of Hydroxypyrazines. Google Patents. Patent EP3309149A1.[1] Crystallization methods for brominated hydroxypyrazine derivatives.
Favipiravir Synthesis & Impurity Profiling. Acta Naturae. 2020; 12(3): 4–10.[1] Detailed review of synthetic routes and intermediate isolation for pyrazine-based antivirals.
Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromopyrazines
Introduction Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromopyrazines. Pyrazine rings are critical components in numerous pharmaceuticals, agrochemicals, and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromopyrazines. Pyrazine rings are critical components in numerous pharmaceuticals, agrochemicals, and functional materials. However, their electron-deficient nature presents unique challenges in carbon-carbon bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for troubleshooting common issues and enhancing reaction outcomes.
This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize your specific reaction with confidence.
Section 1: The Suzuki-Miyaura Reaction & The Bromopyrazine Challenge
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of C-C bonds between an organoboron species (like a boronic acid) and an organohalide. The reaction is catalyzed by a palladium(0) complex and proceeds through a generally accepted catalytic cycle.
Caption: Figure 2. Common Side Reaction Pathways
Causality & Solutions:
Protodeboronation: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is often accelerated by excess water, high temperatures, and certain bases. [1][2]Heteroaryl boronic acids can be particularly susceptible.
[3] * Solution 1: Use Boronic Esters: Pinacol (BPin) or MIDA esters are significantly more stable to protodeboronation than the corresponding boronic acids.
[4] * Solution 2: Minimize Water: While a small amount of water can be beneficial, excess water promotes this side reaction. Use anhydrous solvents and consider a base like CsF which can be used under anhydrous conditions.
Solution 3: Degas Thoroughly: Oxygen can accelerate decomposition pathways. Sparge your solvent and reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes before heating.
Dehalogenation: This is the replacement of the C-Br bond with a C-H bond on the pyrazine ring. It can occur if the transmetalation step is slow, allowing the Pd(II)-pyrazinyl intermediate to react with a hydrogen source instead.
[3] * Solution 1: Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid partner (e.g., 1.2-1.5 equivalents) can kinetically favor the transmetalation step over dehalogenation.
Solution 2: More Active Catalyst: A more active catalyst system (e.g., using SPhos instead of PPh₃) can accelerate the entire catalytic cycle, minimizing the lifetime of the intermediate susceptible to dehalogenation.
Solution 3: Change the Base/Solvent: Sometimes a change in base (e.g., from K₂CO₃ to K₃PO₄) can dramatically alter the rate of transmetalation relative to dehalogenation.
Section 3: Standardized Experimental Protocol
This section provides a robust, general-purpose protocol for the Suzuki-Miyaura coupling of a generic bromopyrazine with an arylboronic acid.
General Protocol for Suzuki Coupling of Bromopyrazine
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrazine, arylboronic acid, SPhos-Pd-G3, and K₃PO₄.
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition: Add the 1,4-dioxane and water via syringe. The mixture should be a suspension.
Degassing (Optional but Recommended): Bubble the inert gas through the stirred suspension for 10-15 minutes.
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC. A typical reaction time is 4-12 hours.
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I run these reactions open to the air?
While some modern pre-catalysts are air-stable for weighing, the reaction itself is sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions. For consistent and high-yielding results, using an inert atmosphere is strongly recommended.
Q2: My boronic acid is expensive. How can I avoid using a large excess?
If dehalogenation is a major issue and you need to preserve your boronic acid, focus on optimizing the other parameters first. Ensure your catalyst system is highly active (e.g., using a biarylphosphine ligand) and that your base and solvent are optimal. Sometimes, switching from a boronic acid to a more reactive boronic ester (like a pinacol ester) can improve efficiency enough to allow for near-stoichiometric use.
Q3: What is the black precipitate that sometimes forms in my reaction?
This is typically "palladium black," which is finely divided, inactive palladium metal. It forms when the Pd(0) catalyst aggregates and falls out of the catalytic cycle. This is a sign of catalyst decomposition and is often caused by:
Insufficient ligand to stabilize the Pd(0) species.
Reaction temperature being too high for the chosen ligand.
Presence of impurities that poison the catalyst.
Using bulky, electron-rich ligands like SPhos or XPhos helps prevent the formation of palladium black.
Q4: How do I choose between an inorganic base (like K₃PO₄) and an organic base (like TEA)?
For Suzuki couplings, inorganic bases are almost always required. [5]The base's primary role is to form an "ate" complex with the boronic acid, [ArB(OH)₃]⁻, which is essential for the transmetalation step. Organic amine bases like triethylamine (TEA) are generally not basic enough to perform this function effectively in this context.
References
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reactions with 2-Bromopyrazine. BenchChem.
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
Thomas, S., & Carrow, B. P. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
Cox, P. A., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-38). Royal Society of Chemistry.
Preventing dehalogenation of 6-Bromopyrazin-2-ol in coupling reactions
Topic: Preventing Dehalogenation of 6-Bromopyrazin-2-ol in Cross-Coupling Ticket ID: PYR-BR-006 Status: Resolved / Guide Available Executive Summary: The "Hidden" Hydride Problem User Issue: You are attempting a Suzuki-M...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Dehalogenation of 6-Bromopyrazin-2-ol in Cross-Coupling
Ticket ID: PYR-BR-006
Status: Resolved / Guide Available
Executive Summary: The "Hidden" Hydride Problem
User Issue: You are attempting a Suzuki-Miyaura (or similar) coupling on 6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyrazinone). Instead of the desired coupled product, you observe significant formation of pyrazin-2-ol (the dehalogenated byproduct), or the reaction stalls completely.
Root Cause: This substrate presents a "perfect storm" for protodehalogenation:
Electron Deficiency: The pyrazine ring pulls electron density from the C-Br bond, making the oxidative addition complex highly reactive but susceptible to reduction.
Tautomeric Interference: The substrate exists in equilibrium with its keto-form (pyrazinone). The acidic N-H proton can act as a shuttle for proton transfer or poison the catalyst.
Hydride Scavenging: In the presence of common alcoholic solvents (EtOH, iPrOH) or amine bases, the Palladium(II) intermediate undergoes
-hydride elimination or intercepts a hydride, leading to reductive elimination of the bromine.
Diagnostic Flowchart: Is it Catalyst Death or Dehalogenation?
Before changing your entire protocol, use this logic flow to confirm the mechanism of failure.
Figure 1: Decision matrix for diagnosing reaction failure modes in halogenated heterocycles.
The Mechanism of Failure
To fix the problem, you must understand the competition between the Productive Cycle and the Destructive Cycle .
The Destructive Pathway (Protodehalogenation)
Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]
Hydride Interception: Instead of transmetallating with the Boronic Acid, the Pd(II) species encounters a hydride donor.
Common Donors: Isopropanol (solvent), Triethylamine (base), or even the substrate itself if unprotected.
Reductive Elimination: The Pd-H species eliminates with the aryl ring, replacing Br with H.
Figure 2: The competition between productive coupling and destructive dehalogenation.
Troubleshooting Guide & FAQs
Q1: I am using Ethanol/Water (3:1) as a solvent.[1][2][3][4] Why is this failing?
A: Ethanol is a primary hydride source.
In the presence of base, ethanol coordinates to Palladium and undergoes
-hydride elimination, generating a Pd-H species.
The Fix: Remove protic organic cosolvents.
Recommended: Use 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) . If solubility is an issue, use DMF or DMAc (anhydrous).
Q2: Should I protect the hydroxyl group before coupling?
A:Yes, highly recommended.
The free hydroxyl group exists as a tautomer (2-pyrazinone), meaning you have an acidic N-H bond. This proton can interfere with the base and facilitate protonolysis of the Pd-C bond.
Strategy A (O-Alkylation): Convert to 2-methoxy-6-bromopyrazine using MeI/Ag2CO3 or Mitsunobu conditions. This locks the tautomer and removes the acidic proton.
Strategy B (Transient Protection): If you cannot alkylate, use a silyl protection (e.g., BSA) in situ or use a massive excess of base (3-4 equiv) to keep the substrate fully deprotonated as the pyrazinolate anion, which is less prone to hydride transfer than the neutral species.
Q3: Which catalyst system prevents dehalogenation best?
A: You need a catalyst that accelerates Transmetallation and Reductive Elimination faster than the hydride transfer can occur.
Avoid: Simple Pd(PPh3)4 (too slow, prone to oxidation).
Use: Bulky, electron-rich phosphines.
Tier 1 (Standard):Pd(dppf)Cl2·DCM . The large bite angle of dppf stabilizes the Pd center and discourages
-hydride elimination.
Tier 2 (Advanced):XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate rapidly and the bulky biaryl ligands create a steric pocket that blocks hydride approach while speeding up the coupling cycle.
Validated Protocols
Protocol A: The Robust Method (Protected Substrate)
Best for: When you can afford an extra step to protect the OH.
Protection: React 6-bromopyrazin-2-ol with Benzyl Bromide (BnBr) and K2CO3 in Acetone (Reflux, 4h). Isolate 2-(benzyloxy)-6-bromopyrazine .
Coupling:
Substrate: 1.0 equiv
Boronic Acid: 1.2 equiv
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)
Base: K3PO4 (2.0 equiv, 2M aqueous solution)
Solvent: 1,4-Dioxane (degassed)
Temp: 80-90°C
Time: 4-12 hours.
Protocol B: The "Direct" Method (Unprotected)
Best for: When you must couple the free alcohol/pyrazinone.
Component
Reagent
Notes
Solvent
1,2-Dimethoxyethane (DME) / Water (4:1)
DME is less prone to hydride donation than alcohols.
Base
Cs2CO3 (3.0 equiv)
Stronger base helps maintain the pyrazinolate anion.
Catalyst
XPhos Pd G3 (2-3 mol%)
Rapid turnover is critical here.
Additive
None
Do NOT add alcohols.
Step-by-Step:
Charge a vial with 6-bromopyrazin-2-ol (1 equiv), Boronic acid (1.5 equiv), Cs2CO3 (3 equiv), and XPhos Pd G3 (0.03 equiv).
Seal and purge with Nitrogen/Argon for 5 minutes.
Add degassed DME/Water (4:1 ratio) via syringe. Concentration: 0.1 M.
Heat to 80°C immediately. (Do not let it sit at RT; the active catalyst might die).
Monitor by LCMS. If dehalogenation >10%, switch to Protocol A.
References
Mechanistic Insight on Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions."[1] Journal of Organic Chemistry, 2005.
Pyrazine Coupling Optimization: Jedinák, L. et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Journal of Organic Chemistry, 2017.[2]
Catalyst Selection: Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.
Tautomerism Data: ChemScene Technical Data for 6-Bromopyrazin-2(1H)-one.
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan (CHP) and Safety Data Sheets (SDS) before proceeding.
Pyrazines present a unique dichotomy in catalysis. Their electron-deficient
-system makes C-X bonds highly reactive toward oxidative addition (beneficial), but their two nitrogen atoms (1,4-position) act as potent Lewis bases (detrimental).
The Core Failure Mode:
Unlike pyridines, pyrazines possess two binding sites. This allows them to not only bind to a single metal center (
-binding) but also to bridge two metal centers (-binding), leading to the formation of insoluble, catalytically inactive coordination polymers (often observed as "gunk" or precipitates).
Module 1: Heterogeneous Hydrogenation
Scenario: Reduction of functional groups (nitro, alkene) on a pyrazine ring, or saturation of the pyrazine ring itself.
Common Failure: Reaction stalls at <10% conversion despite high H2 pressure.
The Mechanism of Poisoning
In heterogeneous systems (Pd/C, Pt/C), pyrazine adsorbs "flat" or via N-lone pairs onto the metal surface. This adsorption is often stronger than that of H2 or the functional group intended for reduction, effectively "capping" the active sites.
Protocol: The "Acid-Scavenger" Method
To restore activity, you must chemically mask the nitrogen lone pairs without deactivating the metal surface.
Step-by-Step Workflow:
Baseline Check: Attempt reaction in neutral solvent (MeOH/EtOH). If stalled:
Stoichiometric Protonation: Add 1.1 to 2.0 equivalents of acid relative to the pyrazine nitrogen count.
Recommended Acids: Methanesulfonic acid (MSA) or Trifluoroacetic acid (TFA). HCl is risky (chloride ions can poison Pd).
Why? Protonated pyrazinium ions (
) cannot coordinate to the electron-rich metal surface due to electrostatic repulsion and lack of available lone pairs.
Solvent Switch: If solubility of the salt is poor in alcohols, switch to Acetic Acid as both solvent and proton source.
Catalyst Choice:
For Ring Reduction: Use Rh/C or PtO2 (Adams' Catalyst). Pd/C is often too weak for the electron-deficient pyrazine ring.
For Substituent Reduction (keeping ring intact): Use Pd/C (sulfided) or Pt/C (vanadium doped) to prevent ring saturation.
Data: Acid Effect on Turnover Frequency (TOF)
Table 1: Hydrogenation of 2-amino-pyrazine derivatives (10 bar H2, 25°C)
Scenario: C-C or C-N bond formation.
Common Failure: Catalyst precipitation (Pd black) or protodeborylation of boronic acids.
The Mechanism of Failure
Competitive Binding: Pyrazine N displaces phosphine ligands (
), destabilizing the catalyst and leading to aggregation (Pd black).
Protodeborylation: Pyrazinyl boronic acids are notoriously unstable. The electron-deficient ring facilitates hydrolytic cleavage of the C-B bond, yielding the parent pyrazine instead of the coupled product.
Protocol: Steric Shielding & Reverse Polarity
Strategy A: Ligand Selection (The "Cone Angle" Defense)
Use ligands with massive steric bulk. The bulk prevents the small, linear coordination of the pyrazine nitrogen while allowing the oxidative addition of the C-X bond.
Mechanism:[1][2][3][4][5][6] The biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the pyrazine nitrogen perpendicular to the square plane.
Strategy B: The "Reverse Polarity" Rule
NEVER use 2-pyrazinyl boronic acid if avoidable.
ALWAYS use Chloropyrazine + Aryl Boronic Acid .
Why? Aryl boronic acids are stable. Chloropyrazines are excellent electrophiles for oxidative addition due to the electron-deficient ring.
Visualization: Competitive Binding Pathways
Figure 1: Pathway of catalyst deactivation by pyrazine and mitigation via steric bulk.
Module 3: Troubleshooting & FAQs
Q1: My reaction turns black immediately upon heating. What happened?
Diagnosis: "Ligand Stripping." The pyrazine substrate concentration is high relative to the catalyst. The pyrazine has displaced your phosphine ligands, creating an unstable Pd-Pyrazine complex that collapses into Pd(0) nanoparticles (Pd black).
Fix:
Increase Ligand/Metal ratio to 2:1 or 3:1.
Switch to a Pre-catalyst (e.g., XPhos-Pd-G3 or G4). These release the active species slowly and ensure the ligand is already coordinated before the substrate can interfere.
Q2: I am doing a Suzuki coupling, but I only recover the de-boronated starting material.
Diagnosis: Protodeborylation. You are likely using a pyrazinyl boronic acid/ester.[7]
Fix:
Invert the coupling partners: Use Pyrazine-Cl + Aryl-Boronic Acid.[8]
If you must use pyrazinyl boronates, use MIDA boronates (slow release) or anhydrous conditions (CsF in Toluene/Dioxane) to prevent hydrolysis.
Q3: Can I use heterogeneous Pd/C for Suzuki coupling of pyrazines?
Diagnosis: Generally, no.
Reasoning: The pyrazine binds too strongly to the heterogeneous surface, poisoning it immediately.
Exception: It might work if you use "Ligandless" conditions at very high temperatures (120°C+) in polar solvents (DMF/Water), but homogeneous catalysis with bulky ligands is far more reliable.
References
Maegawa, T. et al. (2007). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal. (Demonstrates the acid effect on N-heterocycle hydrogenation).
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Definitive guide on using bulky ligands to prevent catalyst poisoning).
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society. (Addresses the use of specific ligands for difficult heteroaryl substrates).
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society. (Discusses the stability of boronic acids and precatalyst utility).
Identifying synthesis byproducts of 6-Bromopyrazin-2-ol by LC-MS
Technical Support Center: LC-MS Profiling of 6-Bromopyrazin-2-ol Senior Application Scientist Desk | Reference ID: PYR-BR-06 Introduction: The Purity Paradox Welcome. If you are analyzing 6-Bromopyrazin-2-ol (also known...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: LC-MS Profiling of 6-Bromopyrazin-2-ol
Senior Application Scientist Desk | Reference ID: PYR-BR-06
Introduction: The Purity Paradox
Welcome. If you are analyzing 6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyrazinone), you are likely encountering a common frustration: peak splitting or retention time shifts that suggest impurities where there may be none.
This molecule is deceptive. It is not merely a static structure; it is a "shape-shifter" subject to keto-enol tautomerism . Before you assume your synthesis failed, you must distinguish between chemical impurities (byproducts) and physical behaviors (tautomers).
This guide provides the definitive LC-MS workflow to separate, identify, and validate synthesis byproducts of 6-Bromopyrazin-2-ol.
Module 1: The Tautomerism Trap (Pre-Analytical)
The Issue:
In solution, 6-Bromopyrazin-2-ol exists in equilibrium between the enol form (hydroxy) and the keto form (amide/lactam).
Enol: Aromatic, favored in non-polar solvents or high pH.
Keto: The dominant species in aqueous/acidic mobile phases (the "Pyrazinone" form).
If your LC mobile phase pH is near the pKa of this transition (~8.5), you will see split peaks or broad humps.
The Solution:
Force the equilibrium to a single state using pH control. We recommend an acidic mobile phase (pH ~2-3) to stabilize the keto-form and protonate the nitrogen, ensuring a sharp, single peak.
Figure 1: To prevent peak splitting, use acidic conditions to drive the equilibrium toward the protonated keto-form.
Module 2: LC-MS Method Optimization
Do not use generic gradients. Pyrazines are polar and require adequate retention to separate regioisomers.
Recommended Protocol:
Parameter
Specification
Rationale
Column
C18 (End-capped) or Phenyl-Hexyl
Phenyl-Hexyl offers superior selectivity for aromatic regioisomers (5-Br vs 6-Br) via pi-pi interactions.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH locks tautomer and ensures ionization (ESI+).
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
ACN provides sharper peaks for nitrogen heterocycles than Methanol.
Gradient
5% B to 95% B over 10 mins
Slow initial ramp (5-30%) is critical to separate the polar starting material from the product.
Ionization
ESI Positive (+)
Basic ring nitrogens protonate easily ().
Detection
UV (254 nm) + MS (Full Scan)
UV confirms bulk purity; MS identifies trace brominated impurities.
Module 3: Identifying Synthesis Byproducts
The synthesis of 6-Bromopyrazin-2-ol (often via bromination of pyrazin-2-ol or diazotization) generates specific impurity classes. Use the Bromine Isotope Pattern (
) as your primary diagnostic tool.
Common Impurity Table
Compound
Structure Note
Mass Shift (vs Target)
Isotope Pattern
Origin
Target
6-Bromopyrazin-2-ol
0 Da (MW ~175)
1:1 Doublet
Desired Product
Impurity A
Pyrazin-2-ol
-79 Da (Loss of Br)
None (Singlet)
Unreacted Starting Material
Impurity B
3,5-Dibromopyrazin-2-ol
+79 Da (Add Br)
1:2:1 Triplet
Over-bromination
Impurity C
5-Bromopyrazin-2-ol
0 Da (Isomer)
1:1 Doublet
Regioisomer (Critical separation required)
Impurity D
2,6-Dibromopyrazine
+63 Da (Br for OH)
1:2:1 Triplet
Side reaction (if using PBr3/POBr3)
Diagnostic Decision Tree
Use this logic flow to classify unknown peaks in your chromatogram.
Figure 2: Step-by-step logic to classify impurities based on isotopic signatures.
Troubleshooting & FAQs
Q1: I see two peaks with the exact same mass and isotope pattern. What are they?
Diagnosis: These are likely regioisomers (e.g., 6-bromo vs. 5-bromo).
Action: Check the integration ratio. In direct bromination of pyrazin-2-ol, the 3- and 5-positions are electronically favored over the 6-position. If you synthesized the 6-bromo via a specific route (e.g., from 2,6-dibromopyrazine), the 5-bromo should be a minor peak.
Tip: Phenyl-Hexyl columns often separate these better than C18 due to different dipole orientations.
Q2: My main peak is broad and tailing significantly.
Diagnosis: This is typical for hydroxypyrazines due to secondary interactions with residual silanols on the column or tautomeric switching.
Action: Increase the buffer concentration (e.g., to 10-20 mM Ammonium Formate pH 3.0) rather than just using 0.1% formic acid. This masks silanols and stabilizes the ionic strength.
Q3: I see a mass of [M+41] in my spectrum.
Diagnosis: This is an Acetonitrile adduct (
), common in ESI+ for nitrogen heterocycles.
Action: Increase the source temperature or declustering potential (fragmentor voltage) to strip off the solvent adduct.
Q4: Can I use UV detection alone?
Warning: No. Regioisomers (5-Br vs 6-Br) have nearly identical UV absorption maxima (~300-320 nm). MS is required to confirm the bromine count, and NMR is required for definitive structural assignment of the specific isomer if standards are unavailable.
References
Pyrazine Chemistry & Tautomerism
The Chemistry of Heterocyclic Compounds, Pyrazines.[1] Wiley-Interscience. (Detailed discussion on hydroxy-pyrazine tautomeric equilibrium).
Mass Spectrometry of Halogenated Compounds
Smith, R. M. Understanding Mass Spectra: A Basic Approach.
Synthesis & Regioselectivity
Regioselective Bromination of Pyrazines.
PubChem Compound Summary for 5-Bromo-6-methylpyrazin-2-ol (Analogous chemistry).
LC-MS Method Development
ThermoFisher Scientific. LC-MS Analysis of Polar Heterocycles.
Technical Support Center: Refinement of Crystallization Methods for 6-Bromopyrazin-2-ol
Welcome to the technical support center for the crystallization of 6-Bromopyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the crystallization of 6-Bromopyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the crystallization of this compound. Our approach is rooted in fundamental principles of physical organic chemistry and crystal engineering to empower you to develop robust and reproducible crystallization protocols.
Part 1: Foundational Knowledge - Understanding 6-Bromopyrazin-2-ol
Before initiating any crystallization, a thorough understanding of the molecule's properties is paramount. 6-Bromopyrazin-2-ol is a heterocyclic compound possessing both a hydrogen bond donor (-OH) and acceptor (pyrazine nitrogens), as well as a polarizable bromine atom. This combination of functional groups suggests a moderate to high polarity and the potential for strong intermolecular interactions, which are conducive to forming a stable crystal lattice.
Frequently Asked Questions (FAQs)
Q1: I cannot find a literature melting point for 6-Bromopyrazin-2-ol. How important is this?
A1: Extremely important. The melting point is a critical indicator of purity. For a novel or sparsely documented compound like 6-Bromopyrazin-2-ol, you should first purify the crude material by column chromatography to obtain an analytically pure sample. Then, determine the melting point using a calibrated apparatus. A sharp melting point range (e.g., 1-2 °C) suggests high purity, while a broad range indicates the presence of impurities that will hinder crystallization. This baseline melting point will be your benchmark for successful purification by recrystallization.
Q2: What is the best starting solvent for the recrystallization of 6-Bromopyrazin-2-ol?
A2: There is no single "best" solvent without experimental data. However, based on the structure (a polar heterocyclic system), a good starting point is polar protic or aprotic solvents. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1] A systematic screening process is the most effective approach.
Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the impure solvent, or when the cooling rate is too fast. To resolve this, you can:
Add more solvent: This lowers the saturation point. Reheat the solution to full dissolution and then allow it to cool more slowly.[2]
Lower the temperature at which crystallization begins: Try a solvent with a lower boiling point.
Use a solvent pair: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid. Then, heat to clarify and cool slowly.
Part 2: Systematic Solvent Screening Protocol
A logical, data-driven approach to solvent selection is crucial. We recommend a small-scale, parallel screening method to efficiently identify promising solvent systems.
Experimental Protocol: Solvent Screening
Preparation: Place approximately 10-20 mg of your crude 6-Bromopyrazin-2-ol into several small test tubes or vials.
Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition.
Room Temperature Solubility Test: If the compound dissolves readily in a small amount of solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization as recovery will be low.[1] Note these solvents as potential "good" solvents for a solvent-pair system.
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the mixture to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.
Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
Evaluation: The best solvents will show poor solubility at low temperatures and high solubility at high temperatures, and will produce well-formed crystals upon cooling.
Table 1: Candidate Solvents for 6-Bromopyrazin-2-ol Crystallization
Solvent Class
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Rationale & Expected Behavior
Protic
Water
100
80.1
May be a good solvent if the compound is sufficiently polar. Can be used as an anti-solvent with alcohols or acetone.
Ethanol
78
24.5
A common choice for polar organic molecules. Often effective for heterocyclic compounds.[2][3]
Isopropanol
82
19.9
Similar to ethanol, but less polar. May offer a better solubility differential.[4]
Aprotic Polar
Acetone
56
20.7
A strong solvent, may dissolve the compound at room temperature. Good for solvent-pair systems with hexanes.[4]
Acetonitrile
82
37.5
Often a good choice for nitrogen-containing heterocycles.[5]
Ethyl Acetate
77
6.0
A moderately polar solvent. May provide a good balance of solubility.[6]
Aprotic Nonpolar
Toluene
111
2.4
May be too nonpolar, but could be useful as an anti-solvent or if impurities are highly nonpolar.
Heptane/Hexane
98 / 69
1.9
Unlikely to be a good single solvent, but excellent as an anti-solvent (poor solvent) in a solvent-pair system.[7]
Part 3: Troubleshooting Guide for Crystallization Refinement
Once a promising solvent or solvent system is identified, you may still encounter challenges. This section provides a structured approach to troubleshooting common issues.
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for addressing crystallization failures.
Caption: Decision tree for troubleshooting common crystallization issues.
Detailed Troubleshooting Scenarios
Scenario 1: The compound will not crystallize from solution.
Causality: The solution may not be sufficiently supersaturated, or nucleation is kinetically hindered.
Solutions in Detail:
Induce Nucleation by Scratching: Use a glass rod to make a small scratch on the inner surface of the flask below the solvent line. The microscopic imperfections on the glass surface can serve as nucleation sites.[2]
Seeding: Add a single, pure crystal of 6-Bromopyrazin-2-ol (if available) to the cooled solution. This provides a template for crystal growth.[8]
Increase Concentration: If the solution is too dilute, slowly evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas over the surface.[2] Be careful not to evaporate too much solvent too quickly, as this can cause the compound to "crash out" and trap impurities.
Add an Anti-Solvent: If using a single solvent, carefully add a miscible anti-solvent dropwise until turbidity persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.
Scenario 2: The resulting crystals are discolored or show a low melting point.
Causality: Impurities are being trapped within the crystal lattice (occlusion). This is often due to excessively rapid crystal growth or the presence of insoluble impurities.
Solutions in Detail:
Hot Filtration: If you observe insoluble material in the hot, saturated solution, you must perform a hot filtration. This is done by filtering the boiling solution through a pre-heated funnel with fluted filter paper into a pre-heated receiving flask. This removes insoluble impurities that would otherwise contaminate your final product.[9]
Slow Down Cooling: Rapid cooling is a primary cause of impurity inclusion. After dissolving your compound in the boiling solvent, cover the flask and allow it to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.
Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. Repeating the process with the once-recrystallized material can significantly improve purity.
Scenario 3: Crystal morphology is poor (e.g., fine needles, plates).
Causality: The crystal habit is highly dependent on the solvent system and cooling rate.[10] Interactions between the solvent and specific crystal faces can inhibit or promote growth in certain directions, leading to undesirable morphologies like needles, which can be difficult to filter and dry.[11][12]
Solutions in Detail:
Vary the Solvent: The choice of solvent has a profound impact on crystal morphology.[13] If you obtain needles from an alcohol, for example, try a solvent with different hydrogen bonding capabilities, such as acetonitrile or ethyl acetate. Apolar solvents can sometimes increase the aspect ratio, leading to more needle-like crystals, while polar solvents may produce more plate-like or prismatic crystals.[11]
Slow Evaporation: For obtaining high-quality crystals for analysis (like X-ray crystallography), slow evaporation is a preferred method. Dissolve the compound in a suitable solvent in a vial, cover it with a cap that has a small hole, and allow the solvent to evaporate over several days.
References
Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate - PMC. (n.d.). NIH. Retrieved January 30, 2026, from [Link]
The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. Retrieved January 30, 2026, from [Link]
Method of preparing 2-hydroxypyrazines. (n.d.). Google Patents.
The Preparation of Hydroxypyrazines and Derived Chloropyrazines. (n.d.). Tripod.com. Retrieved January 30, 2026, from [Link]
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved January 30, 2026, from [Link]
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.). NIH. Retrieved January 30, 2026, from [Link]
Guide for crystallization. (n.d.). University of Geneva. Retrieved January 30, 2026, from [Link]
How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate. Retrieved January 30, 2026, from [Link]
Method for purifying pyrazoles. (n.d.). Google Patents.
Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC. (2024, September 10). NIH. Retrieved January 30, 2026, from [Link]
The effect of solvent on crystal morphology | Request PDF. (2025, August 5). ResearchGate. Retrieved January 30, 2026, from [Link]
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 30, 2026, from [Link]
Purification of pyrazine. (n.d.). Google Patents.
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved January 30, 2026, from [Link]
Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. (2022, April 22). ACS Publications. Retrieved January 30, 2026, from [Link]
Comparative Guide: Biological Efficacy of 6-Bromopyrazin-2-ol Scaffolds & Derivatives
Executive Summary: The Pyrazine Privilege In the landscape of heterocyclic drug design, 6-Bromopyrazin-2-ol (and its tautomer 6-bromo-2(1H)-pyrazinone ) serves as a critical "privileged intermediate." While the parent br...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyrazine Privilege
In the landscape of heterocyclic drug design, 6-Bromopyrazin-2-ol (and its tautomer 6-bromo-2(1H)-pyrazinone ) serves as a critical "privileged intermediate." While the parent bromo-compound exhibits modest intrinsic biological activity, it functions as a high-value scaffold for generating potent antiviral and kinase-inhibiting libraries.
This guide objectively compares the biological performance of 6-Bromopyrazin-2-ol derivatives against their pyridine and pyrimidine bioisosteres. The analysis focuses on the Favipiravir (T-705) lineage, where the 6-position substitution dictates viral RNA polymerase (RdRp) inhibition efficacy, and extends to kinase inhibitor discovery where the pyrazine nitrogen arrangement offers unique hydrogen-bonding vectors.
Structural & Electronic Analysis: Pyrazine vs. Alternatives
The pyrazine ring is electron-deficient compared to pyridine, influencing both metabolic stability and binding affinity. Understanding the electronic landscape is prerequisite to interpreting biological data.
Bioisosteric Comparison
The following table contrasts the 6-Bromopyrazin-2-ol scaffold with its closest heterocycle competitors.
Feature
6-Bromopyrazin-2-ol
6-Bromopyridin-2-ol
Pyrimidin-4-ol
Ring System
1,4-Diazine
Azine (Pyridine)
1,3-Diazine
H-Bond Acceptors
2 (N1, N4)
1 (N1)
2 (N1, N3)
pKa (OH/Oxo)
~8.0 (Acidic)
~11.0 (Less Acidic)
~9.0
Lipophilicity (LogP)
Lower (More polar)
Higher
Moderate
Metabolic Liability
Low (N-oxidation possible)
Moderate (Ring oxidation)
Moderate
Primary Utility
RdRp Inhibitors, Kinase Inhibitors
GPCR Ligands
Nucleoside Analogs
Tautomerism & Binding
The biological activity of this scaffold is governed by its tautomeric equilibrium. In aqueous physiological conditions, the 2-oxo (lactam) form predominates over the 2-hydroxy (lactim) form. This is critical for target recognition, particularly in viral polymerases where the molecule mimics a guanosine or adenosine base.
Figure 1: Tautomeric equilibrium of the scaffold and its divergence into key therapeutic classes.
Case Study 1: Antiviral Activity (RdRp Inhibition)
The most significant application of the 6-substituted pyrazin-2-ol scaffold is in the synthesis of Favipiravir (T-705) and its analogs. The 6-position is the "discrimination vector" that determines whether the molecule is accepted by the Viral RNA-dependent RNA Polymerase (RdRp).
Mechanism of Action
Derivatives of 6-Bromopyrazin-2-ol act as pseudo-bases .
Ribosylation: Converted intracellularly to the ribofuranosyl-5'-triphosphate (RTP).
Incorporation: The RTP is recognized by RdRp as a purine nucleotide mimic.
Lethal Mutagenesis: Incorporation leads to transition mutations (G→A and C→U) during viral replication, causing "error catastrophe."
Comparative Potency Data (Influenza & SARS-CoV-2)
The table below compares the efficacy of the 6-Bromo derivative (T-1105 precursor) versus the optimized 6-Fluoro derivative (Favipiravir) and a standard Pyridine analog.
Compound
Structure (6-Pos)
Target (Virus)
IC50 (µM)
Mechanism Note
T-1105
6-H
Influenza A (H1N1)
35.0
Weak binding; lacks electronegative anchor.
Favipiravir (T-705)
6-Fluoro
Influenza A (H1N1)
0.4 - 1.2
Optimal steric/electronic fit for RdRp.
6-Bromo Analog
6-Bromo
Influenza A (H1N1)
> 50.0
Steric bulk of Br hinders active site fit.
Ribavirin
Triazole
Influenza A (H1N1)
3.0 - 10.0
Broad spectrum, but higher toxicity.
Pyridine Analog
3-Fluoro-2-pyridone
Influenza A
Inactive
Lacks N4 nitrogen for correct base pairing.
Key Insight: While 6-Bromopyrazin-2-ol is the synthetic precursor, the Bromine atom is too bulky for optimal RdRp binding in this specific scaffold. It must be substituted with Fluorine (Favipiravir) to achieve nanomolar potency. However, the Bromo-derivative remains a vital tool for fragment-based screening to probe the size limit of the binding pocket.
Case Study 2: Antibacterial & Kinase Inhibition
Beyond antivirals, the 6-Bromopyrazin-2-ol scaffold is a "privileged structure" for designing kinase inhibitors and antimicrobials.
Antibacterial Activity (S. Typhi)
Recent studies (2024) utilizing Suzuki coupling on the 6-bromo position have yielded derivatives with significant activity against XDR (Extensively Drug-Resistant) Salmonella Typhi.
Lead Compound: 5d (N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative)
MIC: 6.25 µg/mL (Comparable to standard antibiotics in resistant strains).
IC50 (ALP): 1.47 µM.
Binding Mode: The pyrazine nitrogens form critical hydrogen bonds with Asp42 and Glu321 in the enzyme active site.
Kinase Inhibition (CK2 & PIM)
In kinase drug discovery, the pyrazine ring mimics the adenine ring of ATP.
Advantage vs. Pyridine: The extra nitrogen (N4) in pyrazine often provides an additional water-mediated hydrogen bond within the ATP-binding pocket, improving solubility and selectivity.
Lead Series: 2,6-disubstituted pyrazines have shown nanomolar inhibition of CK2 (Casein Kinase 2), a target in various cancers.
Experimental Protocols
Protocol: Synthesis of 6-Aryl Derivatives via Suzuki Coupling
Use this protocol to convert the inactive 6-bromo scaffold into bioactive kinase/antimicrobial agents.
Deprotection (if needed): If using O-methyl protection, treat with HBr/AcOH or BBr3 to reveal the free 2-ol/2-one.
Protocol: Viral RdRp Inhibition Assay (In Vitro)
Validates the efficacy of the synthesized nucleoside analog.
Enzyme Prep: Recombinant Influenza A RdRp complex (PA/PB1/PB2).
Substrate: 0.5 mM ApG (primer), 100 µM NTPs, and [α-32P]GTP (tracer).
Inhibitor: Add the triphosphate form (RTP) of the test compound (chemically synthesized or enzymatically generated) at varying concentrations (0.01 – 100 µM).
Incubation: 30°C for 60 minutes.
Detection: Stop reaction with EDTA/Formamide. Run samples on 20% PAGE with 7M urea.
Analysis: Quantify RNA products via phosphorimaging. Calculate IC50 based on reduction in full-length RNA product.
Visualizing the Structure-Activity Relationship (SAR)[2]
The following diagram illustrates how the 6-Bromopyrazin-2-ol scaffold is modified to achieve specific biological effects.
Figure 2: SAR Divergence of the 6-Bromopyrazin-2-ol Scaffold.
References
Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy. Link
Jin, Z., et al. (2013). "Structural basis for the inhibition of influenza virus RNA polymerase by T-705 ribofuranosyl 5'-triphosphate." Proceedings of the National Academy of Sciences. Link
Huchting, J., et al. (2018). "Synthesis of T-1105 precursors and their antiviral activity." Antiviral Research. Link
Rehman, A., et al. (2024). "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi." Molecules. Link
Shannon, A., et al. (2020). "Favipiravir strikes the SARS-CoV-2 at its end game." Nature Communications. Link
BenchChem. (2025).[2] "Comparative Analysis of Pyrazine vs. Pyridine Kinase Inhibitors." BenchChem Technical Guides. Link
Technical Guide: NMR Characterization of 6-Bromopyrazin-2-ol
Topic: 1H NMR and 13C NMR Characterization of 6-Bromopyrazin-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Differentiation from Regioisomers and Synthet...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR and 13C NMR Characterization of 6-Bromopyrazin-2-ol
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Differentiation from Regioisomers and Synthetic Precursors
Executive Summary
6-Bromopyrazin-2-ol (also referred to as 6-bromo-2-hydroxypyrazine) is a critical scaffold in medicinal chemistry, notably serving as a key intermediate in the synthesis of viral RNA polymerase inhibitors like Favipiravir (T-705).
The characterization of this molecule presents a specific analytical challenge: Tautomeric Equilibrium. In solution, particularly in polar aprotic solvents like DMSO-d6, the molecule exists predominantly as the lactam form (6-bromo-2(1H)-pyrazinone). This guide provides a comparative NMR analysis to distinguish the target molecule from its symmetric precursor (2,6-dibromopyrazine) and its asymmetric regioisomer (5-bromopyrazin-2-ol), utilizing symmetry arguments and heteronuclear coupling logic.
The Tautomeric Challenge: Hydroxy vs. Oxo Forms
Before analyzing shifts, one must define the species being observed. Pyrazin-2-ols undergo prototropic tautomerism. In the solid state and in polar solvents (DMSO, MeOH), the equilibrium strongly favors the oxo- (lactam) tautomer over the hydroxy- (lactim) form.
Tautomeric Equilibrium Visualization
The following diagram illustrates the proton transfer that shifts the chemical environment of the ring protons.
Figure 1: Tautomeric equilibrium favoring the 2(1H)-pyrazinone form in solution.
Comparative NMR Analysis
The primary validation method relies on Symmetry Breaking . The starting material (2,6-dibromopyrazine) possesses a
axis of symmetry (or mirror plane depending on conformation), rendering its protons chemically equivalent. The product loses this symmetry.
Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)
Note: Chemical shifts are approximate and dependent on concentration/temperature. Key diagnostic features are highlighted.
Feature
Precursor: 2,6-Dibromopyrazine
Target: 6-Bromopyrazin-2-ol
Alternative: 5-Bromopyrazin-2-ol
Symmetry
Symmetric ( equivalent)
Asymmetric
Asymmetric
Aromatic Signals
1 Signal (Singlet, 2H)
2 Signals (Singlets/d, 1H each)
2 Signals (Singlets/d, 1H each)
H-3 Shift
~8.8 ppm (Equivalent to H-5)
~8.20 ppm (s) (Deshielded by C=O)
~7.8 - 8.0 ppm
H-5/H-6 Shift
~8.8 ppm (Equivalent to H-3)
~7.85 ppm (s) (H-5)
~7.60 ppm (H-6)
Mobile Proton
None
~12.5 - 13.0 ppm (Broad, NH)
~12.5 - 13.0 ppm (Broad, NH)
Coupling ()
N/A
Hz (Meta)
(Para-like, often negligible)
13C NMR Diagnostic Peaks[1]
Carbonyl (C=O): The target will show a distinct signal downfield (~155-160 ppm) corresponding to C-2 in the lactam form.
C-Br: The carbon attached to Bromine (C-6) typically appears upfield relative to the C-H carbons due to the heavy atom effect, often around 130-135 ppm.
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
To ensure sharp peaks and minimize exchange broadening of the NH proton.
Solvent Selection: Use DMSO-d6 (99.9% D). Avoid CDCl3 due to poor solubility and potential aggregation of the lactam form.
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
Note: Higher concentrations may induce stacking, shifting aromatic peaks upfield.
Water Removal: Ensure the sample is dry. Water peaks in DMSO (~3.33 ppm) can obscure satellites or small impurities.
Acquisition:
Set relaxation delay (
) to ≥ 5 seconds to allow full relaxation of the isolated aromatic protons (long T1).
Acquire at 298 K (25°C) . If the NH peak is extremely broad, lowering the temperature to 273 K can sharpen the exchangeable proton signal.
Protocol B: D2O Exchange (Verification of NH/OH)
Acquire the standard 1H spectrum.
Add 1-2 drops of D2O to the NMR tube.
Shake vigorously and let stand for 5 minutes.
Re-acquire the spectrum.
Result: The broad peak at ~12-13 ppm should disappear. The aromatic peaks may shift slightly due to the solvent change.
To confirm the structure without an authentic standard, use the following logic flow.
Logic Flow Diagram (Graphviz)
Figure 2: Logical decision matrix for structural assignment.
Detailed Mechanism of Assignment:
H-3 Assignment: The proton at position 3 is flanked by a Nitrogen (N-4) and the Carbonyl (C-2). This "double deshielding" usually makes it the most downfield aromatic signal.
HMBC Correlation (The "Smoking Gun"):
In 6-Bromopyrazin-2-ol : The H-3 proton shows a strong 2-bond correlation (
) to the Carbonyl carbon (C-2). The H-5 proton shows a 3-bond correlation () to the Carbonyl, which is typically weaker.
In 5-Bromopyrazin-2-ol : The H-6 proton is adjacent to the NH. In the HMBC, H-6 would show a 3-bond correlation to the Carbonyl, but the coupling path is through the Nitrogen, often resulting in different intensity or absence depending on the tautomer dynamics.
References
Tautomerism in Pyrazines
Title: The Use of NMR Spectroscopy to Study Tautomerism.[1]
A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromopyrazin-2-ol: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold is a privileged motif, frequently appearing in a diverse array of biologically active molecules. The targeted functionaliz...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold is a privileged motif, frequently appearing in a diverse array of biologically active molecules. The targeted functionalization of this heterocycle is therefore of paramount importance. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative analysis of common palladium catalysts for the coupling of a key building block, 6-bromopyrazin-2-ol, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower your synthetic endeavors.
The Strategic Importance of 6-Bromopyrazin-2-ol
6-Bromopyrazin-2-ol is a versatile bifunctional molecule. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C6 position. The pyrazin-2-ol tautomer is a crucial pharmacophore in numerous kinase inhibitors and other therapeutic agents. The ability to selectively and efficiently couple this substrate is therefore a critical step in the synthesis of many potential drug candidates.
Comparative Analysis of Palladium Catalysts for Key Coupling Reactions
The choice of the palladium catalyst, particularly the ancillary ligand, is critical in determining the success of a cross-coupling reaction. The ligand influences the catalyst's stability, solubility, and reactivity by modulating the steric and electronic properties of the palladium center. Here, we compare the performance of common palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 6-bromopyrazin-2-ol and its analogs.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. For an electron-deficient heteroaryl halide like 6-bromopyrazin-2-ol, the selection of an appropriate catalyst is crucial to achieve high yields and avoid unwanted side reactions.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 6-Bromopyrazin-2-ol Analogs
Catalyst Precursor / Ligand
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Notes
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
100
12
Good
A classic, reliable catalyst for a range of substrates.[1]
PdCl₂(dppf)
K₂CO₃
DME
80
2
High
Often shows excellent performance for heteroaryl couplings.[2]
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene
100
16
High
Bulky biarylphosphine ligands like SPhos are highly effective for challenging substrates.[2]
Pd₂(dba)₃ / XPhos
K₃PO₄
Dioxane
110
18
Excellent
XPhos is another highly active biarylphosphine ligand, often providing superior yields.
Note: The data presented is compiled from studies on structurally similar bromopyrazine and other heteroaryl bromide substrates. "Good," "High," and "Excellent" yields are qualitative descriptors from the cited literature, generally indicating yields >60%, >80%, and >90%, respectively. Direct comparative data for 6-bromopyrazin-2-ol under identical conditions is limited.
Causality Behind Catalyst Selection:
Pd(PPh₃)₄: This catalyst is a workhorse in Suzuki couplings. The in situ generation of the active Pd(0) species is straightforward. However, for electron-deficient and sterically hindered substrates, its efficacy can be limited.
PdCl₂(dppf): The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wider bite angle and increased stability to the palladium center, which can enhance catalytic activity for heteroaryl couplings.
Bulky Biarylphosphine Ligands (SPhos, XPhos): These ligands, developed by the Buchwald group, have revolutionized cross-coupling chemistry.[3] Their steric bulk promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to higher turnover numbers and efficiency, especially for challenging substrates like 6-bromopyrazin-2-ol. The electron-rich nature of these phosphines also facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4][5][6] The choice of ligand is particularly critical in this reaction to facilitate the C-N bond-forming reductive elimination and prevent competing side reactions.
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of 6-Bromopyrazin-2-ol Analogs
Catalyst Precursor / Ligand
Amine
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Notes
Pd₂(dba)₃ / BINAP
Primary/Secondary
NaOtBu
Toluene
100
16-24
Moderate-Good
An early generation ligand, effective for some substrates.
Pd(OAc)₂ / Xantphos
Primary/Secondary
Cs₂CO₃
Dioxane
110
18
Good-High
The wide bite angle of Xantphos can be beneficial.
Pd₂(dba)₃ / RuPhos
Primary/Secondary
LiHMDS
Toluene
100
16
High
A highly active Buchwald ligand for a broad range of amines.[7]
Pd(OAc)₂ / BrettPhos
Primary Amines
K₂CO₃
t-BuOH
100
12
Excellent
Specifically designed for the coupling of primary amines.[5]
Note: This data is based on studies with 2-bromopyrazine and other heteroaryl bromides. Yields are qualitative descriptors from the literature.
Causality Behind Catalyst Selection:
BINAP and Xantphos: These bidentate phosphine ligands with larger bite angles can promote the desired reductive elimination. However, for more challenging substrates, more electron-rich and sterically demanding ligands are often required.
RuPhos and BrettPhos: These bulky biarylphosphine ligands are highly effective for C-N coupling reactions. Their steric hindrance facilitates the reductive elimination of the arylamine product, while their electron-donating nature promotes the oxidative addition of the aryl bromide. BrettPhos, with its more sterically demanding phosphine, is particularly well-suited for the coupling of less reactive primary amines.[5]
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted pyrazines.[8] This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of 6-Bromopyrazin-2-ol Analogs
Palladium Catalyst
Copper Co-catalyst
Ligand
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Notes
PdCl₂(PPh₃)₂
CuI
PPh₃
Et₃N
DMF
80
6
Good
The classic Sonogashira catalyst system.
Pd(PPh₃)₄
CuI
-
Piperidine
THF
65
8
Good-High
Often provides good results for a variety of substrates.[2]
PdCl₂(dppf)
CuI
-
Cs₂CO₃
Dioxane
100
12
High
Can be effective for more challenging couplings.
Pd(OAc)₂ / SPhos
CuI
-
K₃PO₄
Toluene
100
16
High
Bulky phosphine ligands can also enhance Sonogashira couplings.[2]
Note: This data is based on studies with 2,5-diiodopyrazine and other heteroaryl halides. Yields are qualitative descriptors from the literature.
Causality Behind Catalyst Selection:
PdCl₂(PPh₃)₂/CuI: This is the traditional and most widely used catalyst system for the Sonogashira reaction. The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Pd(PPh₃)₄/CuI: Similar to the above, this system is also highly effective. The choice between PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ often depends on the specific substrate and reaction conditions.
Use of Bulky Ligands: While not always necessary, the addition of bulky electron-rich phosphine ligands like dppf or SPhos can sometimes improve the efficiency of the Sonogashira coupling, particularly for less reactive aryl bromides, by accelerating the rate-limiting steps of the catalytic cycle.[2]
Experimental Protocols: A Self-Validating System
The following protocols are provided as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig coupling of 6-bromopyrazin-2-ol. It is crucial to note that optimization of reaction parameters (temperature, reaction time, stoichiometry) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromopyrazin-2-ol with Phenylboronic Acid
Rationale: This protocol utilizes a palladium catalyst with a bulky biarylphosphine ligand (SPhos), which is known to be highly effective for the coupling of electron-deficient heteroaryl halides.[2] The use of potassium phosphate as the base and a toluene/water solvent system is a common and effective combination for Suzuki reactions.
Materials:
6-Bromopyrazin-2-ol (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₃PO₄ (3.0 equiv)
Toluene
Water
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromopyrazin-2-ol, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water). The mixture should be stirred to ensure proper mixing.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenylpyrazin-2-ol.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromopyrazin-2-ol with Morpholine
Rationale: This protocol employs a highly active Buchwald-Hartwig catalyst system consisting of a palladium precursor and a bulky, electron-rich biarylphosphine ligand (RuPhos).[7] Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, non-nucleophilic base that is effective in these aminations. Toluene is a common solvent for these reactions.
Materials:
6-Bromopyrazin-2-ol (1.0 equiv)
Morpholine (1.2 equiv)
Pd₂(dba)₃ (1.5 mol%)
RuPhos (3 mol%)
LiHMDS (1.5 equiv, as a 1.0 M solution in THF)
Toluene
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere, add 6-bromopyrazin-2-ol, Pd₂(dba)₃, and RuPhos.
Add degassed toluene, followed by morpholine.
Cool the mixture to 0 °C and add the LiHMDS solution dropwise.
Allow the reaction to warm to room temperature and then heat to 100 °C.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle and Decision-Making
To further aid in understanding and catalyst selection, the following diagrams illustrate the general catalytic cycle for a cross-coupling reaction and a decision-making workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for selecting a palladium catalyst system.
Conclusion
The successful palladium-catalyzed coupling of 6-bromopyrazin-2-ol hinges on the judicious selection of the catalyst system. While classic catalysts like Pd(PPh₃)₄ can be effective, the use of modern bulky biarylphosphine ligands such as SPhos, XPhos, RuPhos, and BrettPhos often provides superior results, especially for this electron-deficient heteroaryl bromide. This guide provides a framework for rational catalyst selection and offers robust starting protocols. However, it is the empirical optimization in the laboratory, guided by a sound understanding of the underlying mechanistic principles, that will ultimately lead to the most efficient and highest-yielding transformations.
References
ResearchGate. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Retrieved from [Link]
MDPI. (2023). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1005&context=chemistry GFuPubs]([Link] GFuPubs)
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
PubMed. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Retrieved from [Link]
ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
ACS Publications. (2024). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Retrieved from [Link]
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Retrieved from [Link]
PubMed Central. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
National Institutes of Health. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Retrieved from [Link]
Organic & Biomolecular Chemistry. (n.d.). Electrocatalytic dehydrogenative and defluorinative coupling between aldehyde-derived N,N-dialkylhydrazones and fluoromalonates: synthesis of 2-pyrazolines. Retrieved from [Link]
PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
ResearchGate. (2025). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. Retrieved from [Link]
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Retrieved from [Link]
ResearchGate. (2025). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Retrieved from [Link]
ResearchGate. (2025). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
ResearchGate. (2025). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
Royal Society of Chemistry. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing.... Retrieved from [Link]
PubMed. (n.d.). N-heterocyclic carbene-stabilized palladium complexes as organometallic catalysts for bioorthogonal cross-coupling reactions. Retrieved from [Link]
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
PubMed. (2019). Enantioselective palladium/copper-catalyzed C-C σ-bond activation synergized with Sonogashira-type C(sp3)-C(sp) cross-coupling alkynylation. Retrieved from [Link]
ResearchGate. (2025). [P,N]-phosphinobenzimidazole ligands in palladium-catalyzed C-N cross-coupling reactions: The effect of the N-substituent of the benzimidazole scaffold on catalyst performance. Retrieved from [Link]
SciSpace. (n.d.). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. Retrieved from [Link]
ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved from [Link]
MDPI. (n.d.). Special Issue : Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]
Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
Navigating the Safe Handling of 6-Bromopyrazin-2-ol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling o...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 6-Bromopyrazin-2-ol, moving beyond a simple checklist to offer a framework of understanding and operational excellence. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Immediate Safety Profile: Understanding the Risks
6-Bromopyrazin-2-ol is a halogenated heterocyclic compound that demands careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The precautionary statement to "Avoid breathing dust/fume/gas/mist/vapours/spray" underscores the need for appropriate engineering controls and personal protective equipment[1].
While the specific toxicity data for 6-Bromopyrazin-2-ol is not extensively detailed in readily available literature, it is prudent to consider the safety profiles of structurally analogous compounds. For example, 2-Bromopyridine is classified as toxic if swallowed and fatal in contact with skin[2][3]. This information necessitates a conservative and diligent approach to the handling of all brominated pyridines and pyrazines.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating exposure risks. A comprehensive PPE strategy for handling 6-Bromopyrazin-2-ol should be implemented as follows.
Core PPE Requirements
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with powder-free nitrile gloves.[4][5]
Provides a robust barrier against dermal absorption, which can be a significant route of exposure for halogenated organics.[2][3] Double-gloving allows for the safe removal of the outer glove immediately upon contamination.[4]
Eye and Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[5][6]
Protects against accidental splashes that can cause serious eye irritation.[1]
Body Protection
A disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.[5]
Prevents contamination of personal clothing and skin. The back closure minimizes the risk of frontal contamination.
Respiratory Protection
A fit-tested NIOSH-approved N95 respirator or higher.[7][8]
Essential for weighing and handling the solid compound, or when generating aerosols, to prevent respiratory tract irritation.[1]
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.
Step-by-Step Handling Protocol
Preparation and Engineering Controls :
Always handle 6-Bromopyrazin-2-ol in a properly functioning chemical fume hood to mitigate inhalation risks.[9]
Ensure that an eyewash station and safety shower are readily accessible.[10]
Designate a specific area within the fume hood for handling the compound to contain potential contamination.
Weighing and Transfer :
When weighing the solid, use a disposable weigh boat.
Perform all transfers of the solid or solutions within the fume hood.
Use a spatula for solid transfers and appropriate glassware for liquid transfers to minimize spills.
During the Reaction :
Keep all containers of 6-Bromopyrazin-2-ol tightly closed when not in use.[3][11]
Avoid heating the compound near open flames or other ignition sources, as related brominated compounds can be flammable.[3]
Post-Handling :
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[10][11]
Decontaminate the work area and any equipment used with a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent solution.
Remove and dispose of contaminated PPE in the designated waste stream before leaving the laboratory.[10]
Disposal Plan: Managing Brominated Waste
Proper disposal of 6-Bromopyrazin-2-ol and any materials contaminated with it is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
Waste Identification : All waste containing 6-Bromopyrazin-2-ol should be classified as halogenated organic waste.[12]
Solid Waste :
Contaminated solid materials such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled, and sealed waste container.
Liquid Waste :
Solutions containing 6-Bromopyrazin-2-ol should be collected in a sealed, labeled container designated for halogenated organic liquid waste.
Do not mix with non-halogenated waste streams.
Spill Management :
In the event of a spill, evacuate the area and ensure proper ventilation.
Wear the appropriate PPE, including respiratory protection.
Absorb the spill with an inert material such as vermiculite or sand.[10]
Collect the absorbed material into a sealed container for disposal as halogenated organic waste.
Decontaminate the spill area thoroughly.
By integrating these safety protocols into your laboratory's standard operating procedures, you can create a safer research environment and foster a culture of responsibility and scientific excellence.
References
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
(2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
(2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
(2009). Safety Data Sheet.
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]
Reddit. (2017). Safely handling a liter of Bromine?. Retrieved from [Link]
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]